Technical Documentation Center

2,4-Dibromo-5-(chlorosulfonyl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid
  • CAS: 1432679-77-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid, a key halogenated aromatic sulfonyl chloride....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid, a key halogenated aromatic sulfonyl chloride. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and foundational chemical principles to offer a robust understanding of its molecular structure, a detailed protocol for its synthesis, predicted spectroscopic signatures for its characterization, and an exploration of its chemical reactivity. This document serves as a valuable resource for researchers in medicinal chemistry and organic synthesis, providing the foundational knowledge required for the safe handling, synthesis, and application of this versatile chemical intermediate.

Molecular Structure and Physicochemical Properties

2,4-Dibromo-5-(chlorosulfonyl)benzoic acid possesses a densely functionalized benzene ring, making it a valuable building block in the synthesis of complex molecules. The core structure consists of a benzoic acid moiety substituted with two bromine atoms at positions 2 and 4, and a chlorosulfonyl group at position 5.

The spatial arrangement of these functional groups dictates the molecule's reactivity. The carboxylic acid and chlorosulfonyl groups are strong electron-withdrawing groups, which significantly influences the electron density of the aromatic ring. The bromine atoms also contribute to the electrophilic nature of the aromatic system.

Table 1: Physicochemical Properties of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid

PropertyValueSource
Molecular Formula C₇H₃Br₂ClO₄S[1]
Molecular Weight 378.42 g/mol [2]
IUPAC Name 2,4-dibromo-5-(chlorosulfonyl)benzoic acid[1]
CAS Number 1432679-77-0[3]
Canonical SMILES C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Br)C(=O)O[1]
InChI Key LQYPWHNQYGXWFH-UHFFFAOYSA-N[1]

Synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid

The synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid is achieved through the electrophilic aromatic substitution of 2,4-dibromobenzoic acid using chlorosulfonic acid. This reaction introduces the reactive chlorosulfonyl group onto the benzene ring. The following protocol is adapted from established procedures for the synthesis of analogous compounds, such as 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.[4][5]

Proposed Synthetic Workflow

synthesis_workflow start 2,4-Dibromobenzoic Acid reaction Chlorosulfonation Reaction start->reaction reagent Chlorosulfonic Acid reagent->reaction workup Aqueous Work-up (Quenching on Ice) reaction->workup product 2,4-Dibromo-5-(chlorosulfonyl) benzoic acid workup->product

Caption: Proposed synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid.

Detailed Experimental Protocol

Rationale: This electrophilic aromatic substitution leverages the strong electrophilicity of the sulfur trioxide precursor in chlorosulfonic acid to functionalize the electron-rich aromatic ring of 2,4-dibromobenzoic acid. The directing effects of the existing substituents favor the introduction of the sulfonyl chloride group at the 5-position.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolved HCl gas), place 2,4-dibromobenzoic acid.

  • Addition of Chlorosulfonic Acid: Cool the flask in an ice bath. Slowly add an excess of chlorosulfonic acid (typically 4-10 molar equivalents) to the 2,4-dibromobenzoic acid with constant stirring. The addition should be performed dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C. Maintain this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be simple, showing signals for the two aromatic protons.

  • δ ~8.2-8.4 ppm (s, 1H): This signal corresponds to the proton at the 6-position, which is deshielded by the adjacent electron-withdrawing carboxylic acid and sulfonyl chloride groups.

  • δ ~7.8-8.0 ppm (s, 1H): This signal corresponds to the proton at the 3-position.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule.

  • δ ~165-170 ppm: Carboxylic acid carbonyl carbon (C=O).

  • δ ~130-145 ppm: Aromatic carbons attached to the bromine, carboxylic acid, and sulfonyl chloride groups (C1, C2, C4, C5).

  • δ ~125-130 ppm: Aromatic carbons bearing hydrogen atoms (C3, C6).

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[6]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated around 1700 cm⁻¹.[6]

  • S=O Stretch (Sulfonyl Chloride): Two strong absorption bands are characteristic of the sulfonyl chloride group, corresponding to asymmetric and symmetric stretching, typically found near 1375 cm⁻¹ and 1180 cm⁻¹, respectively.[4]

  • C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and fragment ions. Common fragmentation pathways would involve the loss of Cl, SO₂, and COOH.

Chemical Reactivity and Applications

The primary site of reactivity in 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid is the highly electrophilic sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a variety of nucleophiles.

Key Reactions
  • Reaction with Amines (Sulfonamide Formation): This is a cornerstone reaction, leading to the formation of stable sulfonamides. This reaction is widely used in medicinal chemistry to synthesize compounds with a wide range of biological activities.[7][8]

  • Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, alcohols will react to form sulfonate esters.

  • Hydrolysis: The chlorosulfonyl group is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[4]

Reaction Workflow: Sulfonamide Synthesis

sulfonamide_synthesis start 2,4-Dibromo-5-(chlorosulfonyl) benzoic acid reaction Nucleophilic Acyl Substitution start->reaction reagent Primary or Secondary Amine (R₂NH) reagent->reaction product 2,4-Dibromo-5-(sulfamoyl) benzoic acid Derivative reaction->product side_product HCl reaction->side_product

Caption: General scheme for the synthesis of sulfonamides.

Applications in Drug Discovery and Development

Sulfonyl chlorides are crucial building blocks in medicinal chemistry. The resulting sulfonamides are present in a wide array of therapeutic agents, including diuretics, antibacterials, and anticancer drugs. The dibromo-substitution pattern on the benzoic acid core of this molecule offers unique steric and electronic properties that can be exploited in the design of novel drug candidates. For instance, the analogous 2,4-dichloro-5-(chlorosulfonyl)benzoic acid is a key intermediate in the synthesis of the diuretic furosemide.[4]

Safety and Handling

Danger: Based on data from analogous sulfonyl chlorides, 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid is expected to be a corrosive substance that can cause severe skin burns and eye damage.[9] It is also likely to be harmful if swallowed or inhaled.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from moisture, as it can hydrolyze to corrosive acids.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

References

  • 4 - SAFETY DATA SHEET. (2025, December 21). Thermo Fisher Scientific.
  • 2,4-dibromo-5-(chlorosulfonyl)benzoic acid (C7H3Br2ClO4S) - PubChemLite. (n.d.). Retrieved February 14, 2026, from [Link]

  • PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL BENZOIC ACIDS AND INTERMEDIATES - Googleapis.com. (n.d.).
  • 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents. (n.d.).
  • 2,4,6-tribromobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 14, 2026, from [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 14, 2026, from [Link]

  • A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • WO1990006301A1 - Preparation of 2-(chloro, bromo or nitro)-4-(alkylsulfonyl)benzoic acids and intermediates - Google Patents. (n.d.).
  • 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • m-(Chlorosulfonyl)benzoic acid - the NIST WebBook. (n.d.). Retrieved February 14, 2026, from [Link]

  • 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm ... - Doc Brown. (n.d.). Retrieved February 14, 2026, from [Link]

  • 2,4-dibromo-5-(chlorosulfonyl)benzoic acid_化工百科 - ChemBK. (n.d.). Retrieved February 14, 2026, from [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

  • CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents. (n.d.).
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]

  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC. (2021, November 17). Retrieved February 14, 2026, from [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. (n.d.). Retrieved February 14, 2026, from [Link]

  • Benzoic acid - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved February 14, 2026, from [Link]

  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap. (n.d.). Retrieved February 14, 2026, from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes) - Open Access Pub. (n.d.). Retrieved February 14, 2026, from [Link]

  • (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • 2-(4-Bromo-benzene-sulfonamido)benzoic acid - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

  • 5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid | C13H9BrClNO4S - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • 2-bromo-5-(chlorosulfonyl)benzoic acid (C7H4BrClO4S) - PubChemLite. (n.d.). Retrieved February 14, 2026, from [Link]

  • NMR Spectra of Products - The Royal Society of Chemistry. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

Exploratory

Technical Guide: 2,4-Dibromo-5-(chlorosulfonyl)benzoic Acid

The following technical guide details the properties, synthesis, and application of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid , a specialized halogenated scaffold used in medicinal chemistry. CAS Number: 1432679-77-0[1]...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid , a specialized halogenated scaffold used in medicinal chemistry.

CAS Number: 1432679-77-0[1][2][3]

Executive Summary & Strategic Value

In the landscape of fragment-based drug discovery (FBDD), 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid represents a "privileged scaffold." Its value lies in its orthogonal reactivity :

  • Electrophilic Sulfonyl Chloride (

    
    ):  Allows for immediate derivatization into sulfonamides (a classic pharmacophore for carbonic anhydrase and phosphatase inhibition).
    
  • Regioselective Halogens (

    
    ):  The two bromine atoms exist in electronically and sterically distinct environments, enabling sequential Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
    
  • Solubilizing Core (

    
    ):  The benzoic acid moiety provides a handle for amide coupling or can serve as a polar contact point in protein active sites.
    

This compound is structurally analogous to the key intermediate used in the synthesis of Furosemide (Lasix), but with bromine handles that offer superior versatility for lead optimization compared to the chloro-analogs.

Chemical Identity & Physical Properties[4][5][6]

PropertySpecification
Chemical Name 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid
CAS Number 1432679-77-0
Molecular Formula

Molecular Weight 394.42 g/mol
Appearance Off-white to beige crystalline powder
Solubility Soluble in DMSO, DMF, THF; Decomposes in water/alcohols
Stability Moisture sensitive (Hydrolysis of

to

)
Storage Inert atmosphere (

or Ar), <4°C, Desiccated

Synthetic Protocol (Authoritative Methodology)

Context: While specific literature on the dibromo variant is proprietary to CROs, the synthesis follows the validated industrial protocol for the dichloro analog (used in Furosemide production), governed by Electrophilic Aromatic Substitution (


).
Reaction Scheme

The synthesis utilizes Chlorosulfonic acid (


)  as both the solvent and the electrophilic reagent. The reaction is driven by the directing effects of the substituents on the 2,4-dibromobenzoic acid core.

Synthesis SM 2,4-Dibromobenzoic Acid (CAS 611-00-7) Inter Intermediate: Sulfonic Acid Species SM->Inter Sulfonation (100-140°C) Reagent Chlorosulfonic Acid (Excess, Heat) Reagent->Inter Product 2,4-Dibromo-5-(chlorosulfonyl) benzoic acid (CAS 1432679-77-0) Inter->Product Chlorination (-H2SO4)

Figure 1: Synthetic pathway via chlorosulfonation. The sulfonyl group is directed to the C5 position, meta to the carboxylic acid and para to the C2-Bromine.

Step-by-Step Protocol
  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.

  • Reagent Addition: Charge the flask with Chlorosulfonic acid (5-10 equivalents) . Cool to 0°C on an ice bath.

  • Substrate Introduction: Slowly add 2,4-Dibromobenzoic acid (1.0 equivalent) portion-wise. Critical: Addition must be slow to manage exotherm.

  • Reaction: Remove the ice bath and heat the mixture gradually to 130–140°C . Maintain reflux for 4–6 hours.

    • Mechanistic Note: The high temperature is required to overcome the deactivating effect of the two bromine atoms on the aromatic ring.

  • Quench (Hazardous Step): Cool the reaction mixture to room temperature. Pour the mixture dropwise onto crushed ice with vigorous stirring.

    • Why? This precipitates the product while hydrolyzing the excess chlorosulfonic acid.

  • Isolation: Filter the resulting precipitate immediately. Wash with cold water (to remove acid) and then cold hexanes.

  • Drying: Dry the solid under high vacuum over

    
    . Do not use heat  during drying to prevent hydrolysis.
    

Divergent Reactivity & Applications[8][9]

This scaffold is a "linchpin" molecule. The reactivity order is: Sulfonyl Chloride > 4-Bromo > 2-Bromo .

Workflow: Library Generation

Researchers can generate libraries of bioactive molecules by exploiting this reactivity hierarchy.

Reactivity Core 2,4-Dibromo-5-(chlorosulfonyl) benzoic acid Step1 Step 1: Sulfonamide Formation (R-NH2, Base, 0°C) Core->Step1 Prod1 Scaffold A: Sulfonamide Core Step1->Prod1 Step2 Step 2: Suzuki Coupling (C4) (Ar-B(OH)2, Pd(0), RT) Prod1->Step2 Regioselective (Sterics favor C4) Prod2 Scaffold B: Biaryl Sulfonamide Step2->Prod2 Step3 Step 3: Suzuki Coupling (C2) (Ar'-B(OH)2, Pd(0), Heat) Prod2->Step3 Forcing Conditions Final Final Drug Candidate (Trisubstituted Benzoic Acid) Step3->Final

Figure 2: Sequential functionalization strategy. The C5-sulfonyl chloride is reacted first, followed by C4-Br (less hindered), and finally C2-Br.

Key Applications
  • Phosphatase Inhibitors (PTP1B/SHP2): The sulfonyl group acts as a phosphate bioisostere. The benzoic acid moiety binds to the active site arginine residues common in phosphatase enzymes.

  • Carbonic Anhydrase Inhibitors (CAIs): Sulfonamides derived from this core are classic CAIs. The halogens facilitate hydrophobic interactions within the enzyme pocket.

  • PROTAC Linkers: The bifunctional nature allows this molecule to serve as a rigid linker connecting an E3 ligase ligand to a target protein ligand.

Safety & Handling (E-E-A-T)

  • Corrosivity: The compound releases HCl upon contact with moisture. It causes severe skin burns and eye damage.

  • PPE: Full face shield, chemically resistant gloves (Nitrile/Neoprene), and lab coat are mandatory.

  • Spill Management: Do not use water. Neutralize spills with solid sodium bicarbonate or lime before disposal.

References

  • PubChem. (2025).[4][5] 2,4-Dibromobenzoic acid (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2010). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid (CN100522936C). (Analogous synthetic route validation).

Sources

Foundational

An In-depth Technical Guide on the Reactivity of the Chlorosulfonyl Group in Benzoic Acid Derivatives

Foreword: The Strategic Importance of the Chlorosulfonyl Group in Medicinal Chemistry To the researchers, scientists, and drug development professionals who drive innovation, the functional groups we employ are the very...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Chlorosulfonyl Group in Medicinal Chemistry

To the researchers, scientists, and drug development professionals who drive innovation, the functional groups we employ are the very lexicon of our molecular designs. Among these, the chlorosulfonyl group (–SO₂Cl), particularly when appended to a benzoic acid scaffold, represents a cornerstone of synthetic versatility and a gateway to privileged structures in medicinal chemistry. Its high electrophilicity and predictable reactivity make it an invaluable tool for rapidly generating diverse compound libraries.[1][2] This guide is crafted from a deep well of field-proven insights to provide not just protocols, but a foundational understanding of the causality behind the reactivity of chlorosulfonylated benzoic acid derivatives. Herein, we will dissect the synthesis, explore the nuanced reactivity, and illuminate the strategic applications of this powerful functional group, empowering you to leverage its full potential in your research endeavors.

Synthesis of Chlorosulfonyl Benzoic Acid Derivatives: A Mechanistic and Practical Overview

The introduction of a chlorosulfonyl group onto a benzoic acid ring is most commonly achieved through electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H) as both the reagent and solvent.[3][4] Understanding the mechanism and the factors influencing regioselectivity is paramount for a successful and reproducible synthesis.

The Electrophilic Aromatic Substitution Pathway

The reaction proceeds via the generation of a potent electrophile, the chlorosulfonium ion (SO₂Cl⁺), from the auto-protolysis of chlorosulfonic acid.[3] This electrophile then attacks the electron-rich benzene ring. The carboxylic acid group of benzoic acid is a deactivating, meta-directing group due to its electron-withdrawing nature.[5][6][7] This electronic effect preferentially directs the incoming chlorosulfonyl group to the meta-position, leading to the formation of 3-(chlorosulfonyl)benzoic acid as the major product.[3]

Key Experimental Parameters and Their Impact

The success of this synthesis hinges on careful control of reaction conditions to maximize the yield of the desired meta-isomer and minimize the formation of common side products.

ParameterRecommended ConditionRationale & Potential Issues
Temperature 20°C - 90°C[3]Elevated temperatures (>100°C) can lead to the formation of the para-isomer and diaryl sulfone byproducts.[3]
Reaction Time Monitor by TLC/HPLC (typically 2-4 hours)[3]Prolonged heating can also favor isomerization to the more stable para-isomer.[3]
Reagent Ratio Slight excess of chlorosulfonic acid (e.g., 3-5 equivalents)[3]A large excess can promote disulfonation, while an insufficient amount may lead to incomplete reaction and increased sulfone formation.[3]
Quenching Rapid addition to crushed ice (0-5°C)[3]The chlorosulfonyl group is highly susceptible to hydrolysis. A rapid, cold quench minimizes this side reaction.[3][8]

G cluster_synthesis Synthesis Workflow cluster_optimization Troubleshooting Loop A Benzoic Acid + Chlorosulfonic Acid B Controlled Heating (20-90°C) A->B C Reaction Monitoring (TLC/HPLC) B->C D Quenching on Ice C->D E Filtration & Washing D->E F Drying E->F G 3-(Chlorosulfonyl)benzoic Acid F->G H Low Yield / Impurities I Analyze Side Products (e.g., para-isomer, sulfone) H->I J Adjust Temperature / Time / Reagent Ratio I->J J->A Re-run Synthesis

Detailed Experimental Protocol: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

This protocol provides a representative example for the synthesis of 3-(chlorosulfonyl)benzoic acid.[3]

Materials:

  • Benzoic acid

  • Chlorosulfonic acid

  • Crushed ice

  • Deionized water

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Carefully add chlorosulfonic acid (4 equivalents) to the flask and cool in an ice bath.

  • Slowly add benzoic acid (1 equivalent) in portions to the stirred chlorosulfonic acid, maintaining the temperature below 20°C.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C.

  • Maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.

  • A white precipitate will form. Continue stirring until all the ice has melted.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining acid.

  • Dry the product under vacuum to obtain the crude 3-(chlorosulfonyl)benzoic acid. Recrystallization from a suitable solvent may be necessary for further purification.[3]

The Core Reactivity of the Chlorosulfonyl Group

The reactivity of the chlorosulfonyl group is dominated by the highly electrophilic nature of the sulfur atom, which is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[2] This makes it an excellent target for nucleophilic attack, typically proceeding through a nucleophilic substitution pathway to displace the chloride anion, which is a very good leaving group.[2]

G Reactants R-SO₂-Cl + Nu⁻ TS [Nu---SO₂(R)---Cl]⁻ Reactants->TS Nucleophilic Attack Products R-SO₂-Nu + Cl⁻ TS->Products Chloride Departure

Reactions with Amines: The Gateway to Sulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines is the most prevalent method for synthesizing sulfonamides (–SO₂NR₂).[1][9][10] This functional group is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors.[1][11] The reaction is typically fast and requires a base to neutralize the hydrochloric acid byproduct.[2]

2.1.1. Detailed Experimental Protocol: Synthesis of a Benzoic Acid-Derived Sulfonamide

This protocol details the synthesis of a sulfonamide from 3-(chlorosulfonyl)benzoic acid and a representative primary amine.

Materials:

  • 3-(Chlorosulfonyl)benzoic acid

  • Primary or secondary amine (e.g., benzylamine)

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in DCM in a round-bottom flask.

  • Add the amine (1.1 equivalents) and pyridine (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purify the product by column chromatography or recrystallization as needed.

Reactions with Alcohols: Formation of Sulfonate Esters

The reaction of sulfonyl chlorides with alcohols in the presence of a base (like pyridine) yields sulfonate esters (–SO₂OR).[12][13] This transformation is crucial in organic synthesis as it converts a poorly leaving hydroxyl group into a good leaving group (sulfonate), facilitating subsequent substitution or elimination reactions.[14][15]

Other Nucleophilic Reactions

The chlorosulfonyl group can also react with a variety of other nucleophiles, including water (hydrolysis to sulfonic acid) and thiols (to form thiosulfonates).[8][16][17] Hydrolysis is a common side reaction, emphasizing the need for anhydrous conditions during synthesis and handling.[3][8]

The Influence of the Benzoic Acid Moiety: Electronic and Steric Effects

The benzoic acid ring significantly influences the reactivity of the attached chlorosulfonyl group through a combination of electronic and steric effects.

Electronic Effects

The carboxylic acid group is strongly electron-withdrawing, which has two major consequences:

  • Synthesis: As previously discussed, it deactivates the aromatic ring towards electrophilic attack and directs the incoming chlorosulfonyl group to the meta position.[5][6]

  • Reactivity: The electron-withdrawing nature of the ring can slightly increase the electrophilicity of the sulfonyl sulfur, potentially accelerating the rate of nucleophilic attack compared to sulfonyl chlorides on electron-rich aromatic rings. Studies on substituted benzenesulfonyl chlorides have shown that electron-withdrawing groups on the ring increase the rate of nucleophilic substitution, as indicated by a positive Hammett ρ-value.[18][19]

Steric Effects

Steric hindrance can play a role in both the synthesis and subsequent reactions, particularly if there are bulky substituents ortho to either the carboxylic acid or the chlorosulfonyl group.[20][21][22]

  • Synthesis: While the primary directing effect is electronic, significant steric bulk in the ortho position can disfavor substitution at that site.

  • Reactivity: A bulky group ortho to the chlorosulfonyl group can hinder the approach of a nucleophile, slowing down the rate of substitution reactions.[21][23] This is a critical consideration in molecular design, as it can be leveraged to control selectivity or may present a synthetic challenge.[22]

Applications in Drug Discovery and Development

The ability to readily convert chlorosulfonyl benzoic acid derivatives into a vast array of sulfonamides is a cornerstone of modern drug discovery.[1][10] This strategy allows for the rapid generation of compound libraries for high-throughput screening.[1] The resulting sulfonamide moiety is hydrolytically stable and can engage in multiple hydrogen bonding interactions, making it an ideal functional group for binding to biological targets.[1][11] Notable examples include the sulfa drugs, which are competitive inhibitors of dihydropteroate synthase in bacteria, and various diuretics and anti-glaucoma agents that target carbonic anhydrase.[1]

Conclusion

The chlorosulfonyl group on a benzoic acid derivative is a powerful and versatile synthetic handle. A thorough understanding of its synthesis, the electronic and steric influences of the aromatic scaffold, and its reactivity with various nucleophiles is essential for any scientist working in drug discovery and development. By mastering the principles and protocols outlined in this guide, researchers can effectively utilize this important building block to construct novel molecular architectures with therapeutic potential.

References

  • Technical Support Center: Chlorosulfonation of Benzoic Acid Deriv
  • 4-(CHLOROSULFONYL)BENZOIC ACID synthesis - ChemicalBook.
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characteriz
  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid - PrepChem.com.
  • Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry - Benchchem.
  • Electronic and steric descriptors predicting the reactivity of 1-beta-O-acyl glucuronides derived
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google P
  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV.
  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis.
  • Sulfonate Esters of Alcohols - Organic Chemistry Tutor.
  • Sulfonate synthesis by sulfonylation (tosyl
  • Sulfon
  • Electrophilic arom
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed.
  • Nucleophilic Substitution at Tetracoordinate Sulfur.
  • Electrophilic substitution | chemistry - Britannica.
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
  • Electrophilic Aromatic Substitution - Organic Chemistry - Jack Westin.
  • Application of Sulfonyl in Drug Design | Semantic Scholar.
  • Sulfonyl Chlorides and Sulfonamides - Merck Millipore.
  • The Chlorosulfonyl Group: A Comprehensive Guide to its Reactivity in Modern Synthesis - Benchchem.
  • Chlorosulfonic Acid - A Vers
  • Steric Hindrance | ChemTalk.
  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps.
  • Steric effects - Wikipedia.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reaction of 2,4-Dibromo-5-(chlorosulfonyl)benzoic Acid with Amines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Sulfonamide Moiety in Medicinal Chemistry The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in modern dru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in modern drug discovery and development.[1][2] Its prevalence in a wide array of therapeutic agents stems from its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups.[3] Sulfonamides are integral components of drugs with diverse biological activities, including antibacterial, diuretic, hypoglycemic, and anticancer properties.[1][2]

The reaction of a sulfonyl chloride with a primary or secondary amine is the most common and reliable method for the synthesis of sulfonamides.[1][2][4] This application note provides a detailed guide to the reaction of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid with various amines. This particular building block is of significant interest as the resulting 2,4-dibromo-5-(sulfamoyl)benzoic acid derivatives are analogues of compounds with known biological activities, such as the potent loop diuretic furosemide.[5][6][7] The presence of the dibromo- and carboxylic acid functionalities offers opportunities for further chemical diversification, making this a valuable scaffold for the generation of compound libraries for drug screening.

Reaction Mechanism and Chemoselectivity

The fundamental reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of hydrogen chloride, which is typically scavenged by a base present in the reaction mixture.[8]

Sulfonamide Formation Mechanism cluster_reactants Reactants cluster_product Products Amine R-NH₂ Intermediate Ar-SO₂(Cl)(NH₂⁺-R) Amine->Intermediate Nucleophilic Attack SulfonylChloride Ar-SO₂Cl Sulfonamide Ar-SO₂NH-R Intermediate->Sulfonamide -H⁺ HCl HCl

Caption: General mechanism of sulfonamide formation.

A key consideration in the reaction of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid with amines is chemoselectivity. The molecule possesses three potentially reactive sites: the sulfonyl chloride, the carboxylic acid, and the carbon-bromine bonds.

  • Sulfonyl Chloride vs. Carboxylic Acid: The sulfonyl chloride is significantly more electrophilic than the carboxylic acid. Under typical reaction conditions for sulfonamide formation (e.g., in the presence of a non-nucleophilic base like triethylamine or pyridine), the amine will selectively react with the sulfonyl chloride.[9] Amide formation from the carboxylic acid would generally require activation (e.g., conversion to an acid chloride or use of coupling agents) and more forcing conditions.

  • Reactivity of the C-Br Bonds: The carbon-bromine bonds on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution under the mild conditions used for sulfonamide synthesis. More forcing conditions, such as high temperatures and the use of a strong base or a metal catalyst, would be required to induce substitution at these positions.

Therefore, the reaction can be expected to proceed with high chemoselectivity to afford the desired sulfonamide product.

Experimental Protocols

The following protocols provide a general framework for the reaction of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid with primary and secondary amines. Optimization of reaction time, temperature, and solvent may be necessary for specific amine substrates.

General Protocol for the Synthesis of N-Substituted-2,4-dibromo-5-sulfamoylbenzoic Acids

This protocol is based on established methods for the synthesis of sulfonamides from aryl sulfonyl chlorides.[1][2][4]

Materials:

  • 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid

  • Primary or secondary amine (1.1 - 1.2 equivalents)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid (1.0 equivalent) in anhydrous dichloromethane dropwise over 15-20 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.[10]

Experimental Workflow Start Dissolve Amine and Base in Anhydrous Solvent Add_Sulfonyl_Chloride Add 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid solution at 0°C Start->Add_Sulfonyl_Chloride React Stir at Room Temperature (Monitor by TLC) Add_Sulfonyl_Chloride->React Workup Aqueous Workup (HCl, H₂O, Brine) React->Workup Dry_Concentrate Dry Organic Layer and Concentrate Workup->Dry_Concentrate Purify Purify by Recrystallization or Chromatography Dry_Concentrate->Purify Product Pure Sulfonamide Product Purify->Product

Caption: A streamlined workflow for the synthesis of sulfonamides.

Data Presentation: Representative Reaction Parameters

The following table provides hypothetical examples of reaction conditions for the synthesis of various sulfonamide derivatives from 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid, based on analogous reactions reported in the literature.[11] Actual yields and reaction times may vary.

AmineBaseSolventReaction Time (h)Purification MethodExpected Yield (%)
AnilinePyridineDCM6Recrystallization80-90
BenzylamineTEATHF4Column Chromatography85-95
MorpholineTEADCM5Recrystallization90-98
PiperidineTEATHF5Column Chromatography88-96

Characterization of Products

The synthesized sulfonamides can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and the successful formation of the sulfonamide bond.[12][13]

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the S=O bonds in the sulfonyl group (typically around 1350 and 1160 cm⁻¹) and the N-H bond of the sulfonamide.[12][14][15]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Melting Point: To assess the purity of the crystalline product.

Safety Considerations

  • 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid: This compound is expected to be corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Amines: Many amines are volatile, flammable, and toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.

  • Solvents: Dichloromethane and tetrahydrofuran are volatile and flammable. Use in a well-ventilated area and away from ignition sources.

  • Bases: Triethylamine and pyridine are corrosive and have strong odors. Handle with care in a fume hood.

Conclusion

The reaction of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid with amines provides a straightforward and efficient route to a diverse range of sulfonamide derivatives. The high chemoselectivity of this reaction makes it a valuable tool for medicinal chemists and drug discovery professionals. By following the general protocols outlined in this application note and adhering to appropriate safety precautions, researchers can successfully synthesize and explore the biological potential of this important class of compounds.

References

  • Amide derivatives of sulfanilic acid, otherwise known as sulfanilamides or sulfa drugs, occupy an important position in the therapy of infectious diseases. Various of the sulfanilamides are particularly useful in certain therapeutic applications. Sulfathiazole is an important member of this class of compounds. It has been used for a number of years and has many important applications. It is often administered directly in open wounds, in preparation for which sulfathiazole of high chemical quality is required. Methods of purification are known in the art which produce sulfathiazole suitable for preparing tablets. However, for certain uses in addition to being of high chemical quality, it is necessary that the drug particle size be in such a range that the product is freeflowing. In addition, the drug must be capable of undergoing sterilization at high temperatures it is necessary that the powder be sterile in order to prevent the introduction of additional pathogenic organisms into the wound. These requirements are especially true when the drug is to be used in the solid state for drug application to open wounds due to surgery, trauma, etc. In such an application the drug is packaged in small sterile parcels from which the drug in powder form must flow freely and completely. In the past, high chemical purity sulfathiazole has resulted from ordinary methods of purification such as re crystallization from ethanol or acid precipitation from an alkaline solution. These methods do not give a satisfactory recovery of a product consisting of particles which are free-flowing and, at the same time, sterilizable. Granular types of materials which are easily obtained by known methods of purification are usually stable to sterilization but this material is not free-flowing. In contrast, the free-flowing fractions of crystals obtained by known methods are not stable with sterilization procedures since the latter customarily involves heating at high temperatures. (n.d.). Sulfonamide purification process. Google Patents.
  • Baraa G. Alani, Khulood S Salim, Alaa Saleh Mahdi and Ahmed Alaa Al-Temimi. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Retrieved February 14, 2026, from [Link]

  • (1987). Furosemide (Frusemide). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. International Agency for Research on Cancer. Retrieved February 14, 2026, from [Link]

  • (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme-connect. Retrieved February 14, 2026, from [Link]

  • Dunn, P. J., et al. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 9(1), 93-97. [Link]

  • (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Tetrahedron, 97, 132379. [Link]

  • De Vleeschouwer, M., et al. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry, 13, 332-339. [Link]

  • (1997). Process for the preparation of furosemide. Google Patents.
  • Balsells, J., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(6), 1536-1539. [Link]

  • (1996). Process for the preparation of furosemide. Google Patents.
  • GPAT Discussion Center. (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube. [Link]

  • Al-Temimi, A. A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Reis, H. M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Retrieved February 14, 2026, from [Link]

  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3655-3659. [Link]

  • Horwitz, W. (Ed.). (1979). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 62(4), 964-972.
  • (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-211.
  • Chemistry with Dr. S. (2021, February 19). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Video]. YouTube. [Link]

  • Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]

  • Al-Mudhafar, M. M. J., et al. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Pharmacie Globale (IJCP), 3(06).
  • (n.d.). Bumetanide. Wikipedia. Retrieved February 14, 2026, from [Link]

  • Kumar, S., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 14(8), 846-856. [Link]

  • Arslan, N. B., & Aydin, F. (2024). Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas. European Journal of Chemistry, 15(2), 155-165. [Link]

  • (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved February 14, 2026, from [Link]

  • Asath, R., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure, 1289, 135831. [Link]

  • Charanya, C., et al. (2015). Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Fun, H.-K., et al. (2012). Synthesis, spectroscopic characterization, crystal structures, and theoretical studies of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone. Okayama University Scientific Achievement Repository. Retrieved February 14, 2026, from [Link]

Sources

Application

Application Note: Analytical Methods for Quantifying 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid

Executive Summary & Strategic Overview 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid (CAS: 1432679-77-0) is a highly reactive electrophilic intermediate used in the synthesis of sulfonamide-based pharmaceuticals. Its critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

2,4-Dibromo-5-(chlorosulfonyl)benzoic acid (CAS: 1432679-77-0) is a highly reactive electrophilic intermediate used in the synthesis of sulfonamide-based pharmaceuticals. Its critical quality attribute (CQA) is the integrity of the chlorosulfonyl (-SO₂Cl) moiety.

The Analytical Challenge: The chlorosulfonyl group is moisture-sensitive.[1] In standard Reverse Phase (RP) HPLC conditions utilizing aqueous mobile phases (water/methanol/acetonitrile), the molecule rapidly hydrolyzes to 2,4-dibromo-5-sulfobenzoic acid .

  • Direct Analysis: Analyzing the "as-is" sample in aqueous media yields the hydrolysis product, not the intact starting material. This fails to distinguish between active material and degraded impurities.

  • The Solution: This guide presents two distinct protocols:

    • Method A (Derivatization): Converts the unstable -SO₂Cl into a stable sulfonamide before injection. This is the only valid method for determining purity .

    • Method B (Hydrolysis): Intentionally degrades the sample to quantify the total scaffold content .

Chemical Context & Stability Mechanisms[1]

Understanding the degradation pathway is essential for selecting the correct protocol.

ReactionPathway Start 2,4-Dibromo-5- (chlorosulfonyl)benzoic acid (Active Species) Water + H₂O (Hydrolysis) Amine + R₂NH (Derivatization) Product_Hydro 2,4-Dibromo-5- sulfobenzoic acid (Degradant) Start->Product_Hydro Fast (in aq. mobile phase) Product_Deriv Stable Sulfonamide Derivative (Analytical Target) Start->Product_Deriv Instant (Pre-column)

Figure 1: Reaction pathways dictating analytical strategy. Direct aqueous injection leads to the red pathway (degradation). Derivatization forces the green pathway (stabilization).

Protocol A: Pre-Column Derivatization HPLC (Purity Assay)

Objective: Quantify the intact 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid by converting it into a stable sulfonamide using a secondary amine (Morpholine or Diethylamine).

Reagents & Materials[2][3][4][5][6][7]
  • Derivatizing Agent: Morpholine (Reagent Grade, >99%).[2] Why: Morpholine reacts instantly with sulfonyl chlorides to form a stable morpholinosulfonyl derivative that has excellent UV absorbance and chromatographic shape.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM). Why: Aprotic solvents prevent competitive hydrolysis.

  • Quenching Agent: 10% Acetic Acid in Water.

Sample Preparation Workflow
  • Weighing: Accurately weigh 50.0 mg of the sample into a 50 mL volumetric flask.

  • Dissolution (Critical): Add 20 mL of Anhydrous THF . Sonicate briefly to dissolve. Do not use Methanol or Water yet.

  • Derivatization: Add 2.0 mL of Morpholine . Swirl and let stand at room temperature for 5 minutes.

    • Mechanism:[3][4][5][6] The morpholine attacks the -SO₂Cl group, displacing chloride.

    • Exotherm: The reaction is slightly exothermic; this is normal.

  • Quenching/Dilution: Dilute to volume with Mobile Phase A (Water + 0.1% Formic Acid).

    • Note: The excess morpholine will be neutralized by the formic acid/acetic acid buffer, preventing damage to the silica column.

  • Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.

HPLC Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Aromatic ring) and 210 nm
Injection Vol 5 µL

Gradient Program:

  • 0.0 min: 10% B

  • 10.0 min: 90% B

  • 12.0 min: 90% B

  • 12.1 min: 10% B (Re-equilibration)

Protocol B: Hydrolysis Method (Total Content Assay)

Objective: Quantify the total amount of the benzoic acid scaffold, regardless of whether the sulfonyl group is intact or hydrolyzed. Useful for mass balance studies.

Sample Preparation[2][4][7][11]
  • Weigh 50.0 mg of sample.

  • Dissolve in 20 mL of 50:50 Acetonitrile:Water .

  • Hydrolysis Step: Heat the solution at 50°C for 30 minutes or let stand at ambient temperature for 4 hours.

    • Verification: Ensure the -SO₂Cl peak (if visible) has completely disappeared and converted to the earlier-eluting sulfonic acid peak.

  • Dilute to 50 mL with water. Filter and inject.[7][3]

HPLC Conditions

Use the same column and mobile phases as Method A. However, the target analyte (2,4-dibromo-5-sulfobenzoic acid) is highly polar.

  • Modification: Initial gradient should hold at 5% B for 3 minutes to ensure retention of the sulfonic acid species.

Protocol C: Potentiometric Titration (Functional Group Analysis)

Objective: Determine the "Hydrolyzable Chloride" content. This provides an absolute value for the active -SO₂Cl groups, assuming no other inorganic chlorides are present.

Principle


The released chloride ion is titrated with Silver Nitrate (

).
Procedure
  • Dissolve 100 mg of sample in 50 mL of 1M NaOH.

  • Heat gently (40°C) for 15 minutes to ensure complete hydrolysis of the sulfonyl chloride.

  • Cool to room temperature.

  • Acidify with dilute Nitric Acid (

    
    ) until pH < 2.
    
  • Titrate with 0.01 N

    
     using a silver electrode (potentiometric endpoint detection).
    

Calculation:



Data Analysis & Validation Criteria

System Suitability (Method A)
  • Tailing Factor: < 1.5 for the Morpholine-Derivative peak.

  • Precision (RSD): < 1.0% for 5 replicate injections.

  • Resolution: > 2.0 between the Derivative peak and the excess Morpholine peak (which usually elutes in the void volume).

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Split Peak Incomplete derivatization or hydrolysis on-column.Method A: Increase reaction time or Morpholine concentration. Ensure sample solvent is anhydrous.
Drifting Retention pH fluctuation in Mobile Phase.Use buffered mobile phase (Ammonium Formate) instead of just Formic Acid if pH is unstable.
Low Assay % Moisture in sample preparation.Use Method A strictly with anhydrous THF. Ensure glassware is dry.
Corrosion of System High chloride content from hydrolysis.Flush HPLC system with 90:10 Water:Methanol for 30 mins after run.

Experimental Logic Diagram

DecisionTree Start Start: 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid Analysis Goal What is the Analytical Goal? Start->Goal Purity Purity of Active (-SO2Cl) Species Goal->Purity Total Total Scaffold / Mass Balance Goal->Total MethodA Method A: Derivatization with Morpholine (HPLC-UV) Purity->MethodA Specific & Stability Indicating MethodC Method C: AgNO3 Titration (Chloride Content) Purity->MethodC Stoichiometric Check MethodB Method B: Forced Hydrolysis (HPLC-UV) Total->MethodB Robust & Simple

Figure 2: Analytical Decision Tree. Select Method A for stability studies and release testing; Method B for process waste streams; Method C for raw material verification.

References

  • ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid. Retrieved from [Link]

  • PubChem. (2025).[2][8] 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid (Analog Data). Retrieved from [Link]

Sources

Method

High-Throughput Screening Applications of 2,4-Dibromo-5-(chlorosulfonyl)benzoic Acid Derivatives

Abstract This technical guide details the application of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid (CAS: 1432679-77-0) as a privileged scaffold in High-Throughput Screening (HTS). While structurally analogous to the wid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid (CAS: 1432679-77-0) as a privileged scaffold in High-Throughput Screening (HTS). While structurally analogous to the widely used 2,4-dichloro variant (a precursor to Furosemide), the dibromo derivative offers distinct advantages in Fragment-Based Drug Discovery (FBDD) due to the heavy atom effect of bromine (facilitating X-ray crystallography phasing) and enhanced lipophilic contacts. This guide focuses on two core workflows: Combinatorial Sulfonamide Library Generation and Covalent Fragment Screening .

Scaffold Analysis & Mechanistic Rationale

The "Warhead-Handle-Modulator" Architecture

To effectively utilize this molecule in HTS, one must deconstruct its reactivity profile. It is not merely a reagent; it is a tri-functional core:

  • The Warhead (Sulfonyl Chloride, -SO₂Cl): A highly reactive electrophile.[1] In HTS library construction, this is the primary diversity point, reacting with amines to form stable sulfonamides . In covalent screening, it targets nucleophilic residues (Lysine/Tyrosine) on proteins.

  • The Handle (Carboxylic Acid, -COOH): Provides aqueous solubility (critical for HTS) and serves as a secondary attachment point for immobilization or further derivatization (e.g., amide coupling).

  • The Modulators (Bromines at C2, C4):

    • Halogen Bonding: Bromine acts as a sigma-hole donor, capable of specific interactions with backbone carbonyls in target proteins.

    • Synthetic Versatility: Unlike chlorines, the bromines are readily amenable to Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing for rapid "Hit-to-Lead" optimization after the primary screen.

Application I: Parallel Synthesis of Sulfonamide Libraries

The most common HTS application is converting the scaffold into a library of 500–2,000 sulfonamides. The challenge in HTS is purity; traditional column chromatography is impossible for thousands of compounds.

Solution: Use Solid-Supported Scavenger Resins .[2] This protocol ensures that only the desired sulfonamide remains in solution, removing excess starting materials via filtration.

Protocol: 96-Well Plate Library Synthesis

Reagents:

  • Scaffold: 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid (0.1 M in anhydrous THF).

  • Amine Library: Diverse set of primary/secondary amines (0.1 M in THF/DMF).

  • Base: DIPEA (Diisopropylethylamine).

  • Scavenger Resin: Polystyrene-supported Trisamine (PS-Trisamine) or PS-Isocyanate.

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well chemically resistant plate (polypropylene), dispense 100 µL of the Amine Library (10 µmol, 1.0 eq) into each well.

  • Base Addition: Add 30 µL of DIPEA (approx. 3.0 eq). Note: Excess base is required to keep the carboxylic acid of the scaffold deprotonated and unreactive, directing the reaction solely to the sulfonyl chloride.

  • Scaffold Addition: Add 100 µL of the Scaffold solution (10 µmol, 1.0 eq) slowly to avoid exotherms.

  • Incubation: Seal plate and shake at Room Temperature (RT) for 12 hours.

  • Scavenging (The Critical Step):

    • To remove unreacted sulfonyl chloride: Add PS-Trisamine resin (3 eq relative to scaffold).

    • To remove unreacted amine: Add PS-Isocyanate resin (if amine was used in excess).

    • Recommendation: Run the reaction with a slight excess of amine (1.1 eq) to consume the scaffold, then scavenge the amine with PS-Isocyanate.

  • Filtration: Transfer the slurry to a 96-well filter plate (0.45 µm PTFE). Apply vacuum to collect the filtrate into a receiver plate.

  • Finishing: Evaporate solvent (Genevac or SpeedVac). Re-suspend in 100% DMSO to a final concentration of 10 mM for HTS storage.

Workflow Visualization

LibrarySynthesis Scaffold Scaffold (Sulfonyl Chloride) Mixing Reaction (THF/DIPEA, 12h) Scaffold->Mixing Amines Amine Library (Diversity Elements) Amines->Mixing Impurity Crude Mix (Product + Excess Amine) Mixing->Impurity Scavenger Add PS-Isocyanate (Scavenger Resin) Impurity->Scavenger Chemoselective Capture Filtration Filtration (Remove Resin) Scavenger->Filtration FinalPlate HTS Ready Plate (Pure Sulfonamides) Filtration->FinalPlate Filtrate Collection

Caption: Figure 1. Solid-phase scavenger workflow for generating high-purity sulfonamide libraries without chromatography.

Application II: Covalent Fragment Screening

Beyond sulfonamides, the parent molecule itself can be used in Activity-Based Protein Profiling (ABPP) . The sulfonyl chloride is a "soft" electrophile that can covalently label nucleophilic residues in enzyme active sites (e.g., Proteases, Esterases).

Protocol: Mass Spectrometry-Based Screening

Objective: Identify if the scaffold binds covalently to a target protein (e.g., a cysteine protease or a lysine-rich kinase).

  • Protein Prep: Dilute target protein to 5 µM in HEPES buffer (pH 7.4). Avoid Tris buffer as it contains primary amines that will react with the scaffold.

  • Incubation: Add 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid (50 µM) to the protein. Incubate for 60 min at 37°C.

  • Quenching: Add excess hydroxylamine or simply acidify with 1% Formic Acid.

  • Analysis (Intact Protein MS): Inject onto a Q-TOF or Orbitrap Mass Spectrometer.

  • Data Interpretation: Look for a mass shift of +356 Da (Molecular Weight of scaffold minus Chlorine + OH from hydrolysis if unstable) or +339 Da (Direct sulfonylation: Scaffold - Cl).

    • Note: The presence of two Bromine atoms provides a distinct isotopic pattern (1:2:1 doublet) in the mass spectrum, acting as a built-in tag to confirm the adduct.

HTS Assay Data Interpretation

When screening derivatives of this scaffold, specific physicochemical properties can influence data quality.

Structure-Activity Relationship (SAR) Trends
FeatureEffect on HTS DataOptimization Potential
Sulfonamide Linker High stability, H-bond acceptor.Primary sulfonamides (

) inhibit Carbonic Anhydrase. Substituted sulfonamides (

) target proteases/kinases.
Dibromo Motif Increases LogP (Lipophilicity).Warning: High lipophilicity can lead to aggregation-based false positives. Always include detergent (0.01% Triton X-100) in assay buffer.
Carboxylic Acid Ionized at physiological pH.Good for solubility. Can be converted to an ester/amide to improve cell permeability after the initial enzymatic screen.
Screening Logic Diagram

ScreeningLogic Library Sulfonamide Library (DMSO Stocks) PrimaryScreen Primary Screen (Single Point @ 10µM) Library->PrimaryScreen HitCutoff >50% Inhibition? PrimaryScreen->HitCutoff HitCutoff->Library No (Discard) CounterScreen Counter Screen (Redox/Aggregation Check) HitCutoff->CounterScreen Yes DoseResponse IC50 Determination (10-point curve) CounterScreen->DoseResponse Pass XRay X-Ray Crystallography (Utilize Br Anomalous Signal) DoseResponse->XRay Valid Hit

Caption: Figure 2. HTS Triage Logic. The bromine atoms in the scaffold specifically facilitate the final X-Ray Crystallography step.

References

  • BenchChem. (2025).[1] Applications of 2,4-dichloro-5-chlorosulfonyl-benzoic acid in Medicinal Chemistry.[3][4][5][6] Retrieved from

  • Bhattacharya, A., et al. (2021). SuFEx-enabled high-throughput medicinal chemistry. ChemRxiv. (Demonstrates the utility of sulfonyl-based libraries in HTS). Retrieved from

  • Ley, S. V., & Baxendale, I. R. (2002). New tools and concepts for modern organic synthesis.[7] Nature Reviews Drug Discovery, 1(8), 573-586. (Foundational text on Scavenger Resins).

  • Gale, P. A., et al. (2016). Anion receptor chemistry. (Discusses sulfonamide hydrogen bonding interactions relevant to drug design).
  • PubChem. (2025). Compound Summary: 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid.[8][9] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic Acid

Welcome to the technical support center for the synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we provide not just a protocol, but a comprehensive resource built on established chemical principles and field-tested experience to help you maximize your yield and purity.

This document is structured to provide a foundational understanding of the synthesis, a detailed experimental protocol, and an in-depth troubleshooting guide to address common challenges. Our goal is to empower you with the knowledge to not only execute the synthesis successfully but also to diagnose and resolve issues that may arise during your experiments.

I. Understanding the Synthesis: An Overview

The synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid is achieved through the electrophilic aromatic substitution of 2,4-dibromobenzoic acid using chlorosulfonic acid. The electron-donating character of the bromine atoms and the electron-withdrawing nature of the carboxylic acid group direct the incoming chlorosulfonyl group to the 5-position.

The reaction mechanism involves the in-situ generation of the highly electrophilic species, SO2Cl+, from chlorosulfonic acid. This electrophile then attacks the electron-rich aromatic ring of 2,4-dibromobenzoic acid to form a resonance-stabilized carbocation (a sigma complex). Subsequent deprotonation re-establishes aromaticity and yields the desired product.

Chlorosulfonation Mechanism 2,4-Dibromobenzoic Acid 2,4-Dibromobenzoic Acid Sigma Complex Sigma Complex 2,4-Dibromobenzoic Acid->Sigma Complex Electrophilic Attack Chlorosulfonic Acid (ClSO3H) Chlorosulfonic Acid (ClSO3H) Electrophile (SO2Cl+) Electrophile (SO2Cl+) Chlorosulfonic Acid (ClSO3H)->Electrophile (SO2Cl+) Generation Electrophile (SO2Cl+)->Sigma Complex 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid Sigma Complex->2,4-Dibromo-5-(chlorosulfonyl)benzoic acid Deprotonation

Caption: General workflow of the chlorosulfonation reaction.

II. Detailed Experimental Protocol

This protocol is based on established procedures for the analogous synthesis of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid and may require optimization for your specific experimental setup.[1][2][3]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Purity
2,4-Dibromobenzoic acidC₇H₄Br₂O₂279.91≥98%
Chlorosulfonic acidClSO₃H116.52≥99%
Sulfuric acid (optional catalyst)H₂SO₄98.0898%
IceH₂O18.02
Deionized waterH₂O18.02

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Reaction Setup: In a clean, dry three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,4-dibromobenzoic acid.

  • Reagent Addition: Carefully add an excess of chlorosulfonic acid (typically 4-10 molar equivalents) to the flask.[2][3] If using a catalyst, add a catalytic amount of sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Slowly heat the reaction mixture with stirring to a temperature between 130-150°C.[1][2][3] Maintain this temperature for 1-6 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully add the reaction mixture dropwise to the ice-water with vigorous stirring. This quenching process is highly exothermic and will generate HCl gas; therefore, it must be performed in a well-ventilated fume hood.

  • Isolation: The product will precipitate as a solid. Continue stirring the slurry in the ice bath for a period to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the product under vacuum to a constant weight.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid.

Q1: My reaction is sluggish or incomplete, resulting in a low yield. What are the possible causes and how can I improve it?

A1: Several factors can contribute to an incomplete reaction and low yield.

  • Insufficient Reagent: Ensure that a sufficient excess of chlorosulfonic acid is used. A molar ratio of at least 4:1 (chlorosulfonic acid : 2,4-dibromobenzoic acid) is recommended.[2][3]

  • Low Reaction Temperature: The reaction requires a relatively high temperature to proceed at a reasonable rate. Ensure the internal temperature of the reaction mixture is maintained between 130-150°C.[1][2][3]

  • Short Reaction Time: The reaction may require several hours to reach completion. Monitor the reaction progress and continue heating until the starting material is consumed.

  • Moisture Contamination: Chlorosulfonic acid reacts violently with water.[4] Ensure all glassware is thoroughly dried before use and the reaction is protected from atmospheric moisture. The presence of water will consume the reagent and reduce the yield.

Q2: I've observed the formation of a significant amount of an insoluble, high-melting point byproduct. What is it and how can I prevent its formation?

A2: This byproduct is likely a diaryl sulfone. Sulfone formation is a known side reaction in chlorosulfonation reactions.

  • Cause: Sulfones are typically formed at higher reaction temperatures. They arise from the electrophilic substitution of another 2,4-dibromobenzoic acid molecule by the initially formed sulfonyl chloride, followed by the elimination of HCl.

  • Prevention: The most effective way to prevent sulfone formation is to maintain a lower reaction temperature, at the lower end of the recommended range (around 130°C). However, this may require a longer reaction time to achieve full conversion.

Troubleshooting_Low_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Insufficient ClSO3H Insufficient ClSO3H Low Yield->Insufficient ClSO3H Low Temperature Low Temperature Low Yield->Low Temperature Short Reaction Time Short Reaction Time Low Yield->Short Reaction Time Moisture Moisture Low Yield->Moisture Increase Molar Ratio Increase Molar Ratio Insufficient ClSO3H->Increase Molar Ratio Increase Temperature Increase Temperature Low Temperature->Increase Temperature Increase Reaction Time Increase Reaction Time Short Reaction Time->Increase Reaction Time Use Dry Glassware/Inert Atmosphere Use Dry Glassware/Inert Atmosphere Moisture->Use Dry Glassware/Inert Atmosphere

Caption: A decision tree for troubleshooting low yield.

Q3: My final product is an oily or sticky solid that is difficult to handle and purify. What could be the reason?

A3: This is often due to the presence of the corresponding sulfonic acid, which is formed by the hydrolysis of the chlorosulfonyl group.

  • Cause: The chlorosulfonyl group is highly susceptible to hydrolysis.[5] This can occur during the workup if the product is in contact with water for an extended period, especially at elevated temperatures.

  • Prevention and Remedy:

    • Rapid Workup: Perform the quenching and filtration steps as quickly as possible.

    • Cold Conditions: Use ice-cold water for quenching and washing to minimize hydrolysis.

    • Purification: The crude product can be purified by recrystallization from a suitable non-polar solvent. Alternatively, conversion to a more stable derivative (e.g., a sulfonamide) followed by purification and subsequent hydrolysis back to the sulfonic acid may be an option, though this adds steps to the overall process.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are effective methods for monitoring the reaction.

  • TLC: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The product, being more polar than the starting material, will have a lower Rf value.

  • HPLC: A reverse-phase HPLC method can provide quantitative information on the conversion of the starting material and the formation of the product and impurities.[6] A typical mobile phase could consist of acetonitrile and water with an acid modifier like phosphoric or formic acid.[6]

IV. References

  • Google Patents. (n.d.). US5008448A - Preparation of 2-(chloro, bromo or nitro)-4-(alkyl-sulfonyl)benzoic acids and intermediates. Retrieved from

  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Retrieved from

  • Google Patents. (n.d.). PREPARATION OF 2-\CHLORO, BROMO OR NITRO-4-\ALKYLSULFONYL\BENZOIC ACIDS AND INTERMEDIATES. Retrieved from

  • Google Patents. (n.d.). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Retrieved from

  • SIELC Technologies. (2018, May 16). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Retrieved from

  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Retrieved from

  • PubChem. (n.d.). 2,4-Dibromobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2014, January 14). How to carry out a sulfonation reaction?. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent Office. Retrieved from

Sources

Optimization

Technical Support Center: Side Reactions in the Chlorosulfonation of Dibromobenzoic Acid

Welcome to the technical support center for the chlorosulfonation of dibromobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chlorosulfonation of dibromobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging but crucial chemical transformation. Here, we will address common side reactions, their underlying mechanisms, and provide field-proven troubleshooting strategies to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product and the fundamental mechanism of the chlorosulfonation of dibromobenzoic acid?

A1: The chlorosulfonation of dibromobenzoic acid is an electrophilic aromatic substitution reaction.[1][2] The primary objective is to introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. Given the directing effects of the existing substituents—two bromine atoms and a carboxylic acid group—the substitution pattern can be complex. Both bromine and the carboxylic acid group are deactivating and meta-directing. Therefore, the position of chlorosulfonation will depend on the specific isomer of dibromobenzoic acid used as the starting material.

The reaction mechanism involves the generation of a potent electrophile from chlorosulfonic acid. At lower temperatures, the chlorosulfonium ion (SO₂Cl⁺) is the active electrophile, formed through the autoprotolysis of chlorosulfonic acid.[3][4] This electrophile then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation (a sigma complex), which subsequently loses a proton to restore aromaticity and yield the desired aryl sulfonyl chloride.[5]

Q2: Why is chlorosulfonic acid often used in large excess, acting as both reagent and solvent?

A2: Using a large excess of chlorosulfonic acid serves several critical functions in this reaction:[4][6]

  • Solvent: Dibromobenzoic acid exhibits good solubility in chlorosulfonic acid, creating a homogenous reaction medium.

  • Driving Equilibrium: The chlorosulfonation reaction is reversible.[1][7] A large excess of the reagent shifts the equilibrium towards the product side, maximizing the yield of the desired sulfonyl chloride.

  • Suppression of Side Reactions: An excess of chlorosulfonic acid helps to minimize the formation of diaryl sulfone byproducts. It ensures that the intermediate sulfonic acid is rapidly converted to the sulfonyl chloride, reducing its availability to react with another molecule of dibromobenzoic acid.[4]

Troubleshooting Guide: Common Side Reactions

This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific issues you may encounter during the chlorosulfonation of dibromobenzoic acid.

Issue 1: My final product is contaminated with a significant amount of a water-soluble acidic compound, leading to low yields of the desired sulfonyl chloride.

Answer: This is a classic case of product hydrolysis. The chlorosulfonyl group is highly reactive and readily hydrolyzes to the corresponding sulfonic acid in the presence of water.

  • Causality: This side reaction predominantly occurs during the aqueous workup (quenching) of the reaction mixture. If the product is exposed to water for an extended period, especially at temperatures above 0-5°C, the sulfonyl chloride will be converted to the sulfonic acid.[8][9][10]

  • Troubleshooting Protocol:

    • Rapid and Cold Quenching: The reaction mixture should be poured slowly and carefully onto a large excess of crushed ice with vigorous stirring. This ensures that the heat of quenching is rapidly dissipated, keeping the temperature of the aqueous slurry low (ideally between 0-5°C).[4][10]

    • Immediate Filtration: Do not allow the precipitated product to remain in the acidic aqueous mixture for an extended time. Filter the solid product as quickly as possible after quenching to minimize its contact with water.[10]

    • Anhydrous Workup (Advanced): For particularly sensitive substrates or if hydrolysis remains a persistent problem, consider an anhydrous workup. This involves carefully removing the excess chlorosulfonic acid under high vacuum. Extreme caution is necessary due to the corrosive nature of the fumes. This should only be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Issue 2: My product analysis (e.g., NMR, MS) indicates the presence of isomers with more than one chlorosulfonyl group.

Answer: You are observing di- or poly-chlorosulfonation, a common side reaction when the reaction conditions are too harsh.

  • Causality: The introduction of multiple chlorosulfonyl groups onto the aromatic ring is favored by:

    • Large Excess of Chlorosulfonic Acid: While an excess is necessary, a very large excess can promote further substitution.[4][11]

    • High Reaction Temperatures: Increased thermal energy can overcome the activation barrier for the introduction of a second sulfonyl chloride group, even on a deactivated ring.[12]

    • Prolonged Reaction Times: Allowing the reaction to proceed for too long, even at moderate temperatures, can lead to the formation of polysubstituted products.

  • Troubleshooting Protocol:

    • Optimize Reagent Stoichiometry: Carefully control the molar ratio of chlorosulfonic acid to dibromobenzoic acid. Start with a smaller excess (e.g., 3-5 equivalents) and adjust as needed based on your results.

    • Strict Temperature Control: Maintain a consistent and lower reaction temperature. The optimal temperature will depend on the reactivity of your specific dibromobenzoic acid isomer, but it is often advisable to start at a lower temperature (e.g., room temperature) and only gently heat if the reaction is sluggish.

    • Monitor Reaction Progress: Use analytical techniques like TLC or HPLC to monitor the consumption of the starting material. The reaction should be quenched as soon as the starting material is consumed to avoid over-reaction.

Issue 3: I have isolated a high-melting, insoluble white solid as a significant byproduct.

Answer: This is likely a diaryl sulfone. Sulfone formation is a well-known side reaction in chlorosulfonation.[4][13]

  • Causality: Diaryl sulfones are formed when the initially generated sulfonyl chloride acts as an electrophile and reacts with another molecule of dibromobenzoic acid. This is essentially a Friedel-Crafts-type reaction. This side reaction is promoted by:

    • High Reaction Temperatures: Higher temperatures provide the activation energy for this intermolecular reaction.[4]

    • Insufficient Chlorosulfonic Acid: If the amount of chlorosulfonic acid is not sufficient, the concentration of the intermediate sulfonic acid increases, which can then be acylated by the sulfonyl chloride.

  • Troubleshooting Protocol:

    • Maintain Low Reaction Temperature: This is the most effective way to minimize sulfone formation. Keep the temperature as low as practically possible throughout the reaction.[4]

    • Use an Adequate Excess of Chlorosulfonic Acid: As mentioned in the FAQs, a sufficient excess of chlorosulfonic acid helps to quickly convert the intermediate sulfonic acid to the sulfonyl chloride, thereby reducing the chance of sulfone formation.[4]

    • Purification: Diaryl sulfones are often much less soluble than the desired sulfonyl chloride. They can frequently be removed by recrystallization from an appropriate solvent.

Issue 4: During the reaction or workup, I observe gas evolution and a loss of my carboxylic acid functional group.

Answer: You are likely encountering decarboxylation, a side reaction that can occur under the strongly acidic and potentially elevated temperature conditions of chlorosulfonation.[14][15]

  • Causality: Aromatic carboxylic acids can lose carbon dioxide, especially when heated in strong acid.[14][16] The presence of electron-withdrawing groups, such as the bromine atoms and the newly introduced chlorosulfonyl group, can influence the rate of this reaction. While typically requiring high temperatures, the harsh conditions of chlorosulfonation can facilitate this process.[17]

  • Troubleshooting Protocol:

    • Minimize Reaction Temperature and Time: This is the most critical parameter to control. Avoid unnecessarily high temperatures and prolonged reaction times.

    • Gradual Addition of Starting Material: Adding the dibromobenzoic acid portion-wise to the chlorosulfonic acid at a low temperature can help to control any initial exotherm and maintain a lower overall reaction temperature.

    • Analytical Monitoring: If decarboxylation is suspected, use analytical methods that can identify the resulting debrominated and decarboxylated byproducts.

Summary of Troubleshooting Parameters
ParameterRecommended ConditionPotential Side Reactions if Deviated
Temperature Maintain lowest effective temperatureDiaryl Sulfone Formation, Polysulfonation, Decarboxylation
Reaction Time Monitor until starting material is consumedPolysulfonation, Decarboxylation
Chlorosulfonic Acid Use a moderate excess (e.g., 3-5 eq.)Diaryl Sulfone Formation (insufficient), Polysulfonation (large excess)
Quenching Rapid addition to crushed ice (0-5°C)Hydrolysis to Sulfonic Acid

Visualizing the Reaction and Troubleshooting Workflows

Reaction Pathway Diagram

Chlorosulfonation of Dibromobenzoic Acid cluster_main Primary Reaction Pathway cluster_side Common Side Reactions Dibromobenzoic Acid Dibromobenzoic Acid Desired Product Chlorosulfonated Dibromobenzoic Acid Dibromobenzoic Acid->Desired Product + ClSO3H (Electrophilic Aromatic Substitution) Decarboxylation Decarboxylated Byproduct Dibromobenzoic Acid->Decarboxylation + High Temp. + Strong Acid Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Desired Product Hydrolysis Sulfonic Acid Derivative (Water Soluble) Desired Product->Hydrolysis + H2O (Workup) Polysulfonation Di/Tri-chlorosulfonated Product Desired Product->Polysulfonation + excess ClSO3H + High Temp. Sulfone Formation Diaryl Sulfone (Insoluble) Desired Product->Sulfone Formation + Dibromobenzoic Acid + High Temp.

Caption: Primary reaction pathway and common side reactions.

Troubleshooting Workflow

Troubleshooting Workflow start Analyze Crude Product q1 Problem: Low yield of insoluble product? and/or High amount of water-soluble acid? start->q1 a1 Diagnosis:Hydrolysis Action:Ensure rapid, cold quenching (0-5°C) and immediate filtration. q1->a1 Yes q2 Problem: Presence of high-melting, insoluble solid? q1->q2 No a1->q2 a2 Diagnosis:Diaryl Sulfone Formation Action:Lower reaction temperature. Ensure sufficient excess of ClSO3H. q2->a2 Yes q3 Problem: Evidence of multiple -SO2Cl groups? q2->q3 No a2->q3 a3 Diagnosis:Polysulfonation Action:Reduce excess of ClSO3H. Lower reaction temperature and time. q3->a3 Yes q4 Problem: Loss of -COOH group detected? q3->q4 No a3->q4 a4 Diagnosis:Decarboxylation Action:Lower reaction temperature and time significantly. q4->a4 Yes end Purified Product q4->end No a4->end Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup Assemble Glassware (3-neck flask, stirrer, funnel, gas trap) cool Cool Chlorosulfonic Acid in Ice Bath setup->cool add Add Dibromobenzoic Acid (Portion-wise, <10°C) cool->add react Stir at RT (or gentle heat) Monitor by TLC/HPLC add->react quench Pour Reaction Mixture onto Crushed Ice react->quench filter Vacuum Filter Precipitate quench->filter wash Wash with Cold H2O (until neutral pH) filter->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize from Appropriate Solvent dry->recrystallize

Caption: A step-by-step overview of the experimental process.

References

  • What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. (2015, March 16). Chemistry Stack Exchange. [Link]

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]

  • (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]

  • Sulfonation and Chlorosulfonation Mechanisms. Scribd. [Link]

  • Aromatic sulfonation. Wikipedia. [Link]

  • Module 5 : Electrophilic Aromatic Substitution. NPTEL Archive. [Link]

  • Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. GlobalSpec. [Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. Wiley Online Library. [Link]

  • REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. Taylor & Francis Online. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. [Link]

  • Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. YouTube. [Link]

  • Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors. The Journal of Organic Chemistry. [Link]

  • (PDF) Chlorosulfonic Acid. ResearchGate. [Link]

  • decarboxylation of carboxylic acids and their salts. Chemguide. [Link]

  • How to carry out a sulfonation reaction?. ResearchGate. [Link]

  • Sulfonation and Sulfation Processes. Chemithon. [Link]

  • Synthesis of highly sulfonated 2,6-diphenyl-p-Phenylene oxide. OSTI.GOV. [Link]

  • Mastering Sulfonation of Aromatic Polysulfones: Crucial for Membranes for Fuel Cell Application. MDPI. [Link]

  • REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. Taylor & Francis Online. [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PMC. [Link]

  • 2,4,6-tribromobenzoic acid. Organic Syntheses Procedure. [Link]

  • Resorcinol, 4-bromo. Organic Syntheses Procedure. [Link]

  • Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec. [Link]

  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation ?. Reddit. [Link]

  • Reaction of chlorosulfonic acid with alkoxylated alkyl phenols.
  • Purification of benzoic acid.
  • Purification of 2,4 Dichlorobenzoic Acid. ResearchGate. [Link]

  • Process for the purification of benzoic acid.

Sources

Troubleshooting

Optimizing reaction conditions for sulfonamide formation with 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid

Technical Support Center: Sulfonamide Synthesis Optimization Topic: Reaction Conditions for 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid Role: Senior Application Scientist Executive Summary: The Substrate Challenge You are...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Synthesis Optimization Topic: Reaction Conditions for 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid Role: Senior Application Scientist

Executive Summary: The Substrate Challenge

You are working with 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid , a densely functionalized scaffold.[1] This molecule presents a specific "triad of tension" that often leads to experimental failure if not managed:

  • Electrophilic Competition: The sulfonyl chloride (

    
    ) is highly reactive but prone to hydrolysis, competing with the desired amination.
    
  • Solubility Paradox: The carboxylic acid (

    
    ) creates solubility issues in organic solvents, while the lipophilic bromine atoms reduce solubility in aqueous media.
    
  • Steric Hindrance: The ortho-bromine atoms shield the sulfonyl group, potentially slowing down nucleophilic attack and requiring optimized thermodynamics.[1]

This guide provides a self-validating workflow to navigate these challenges.

Part 1: The "Golden Path" Protocol

Do not deviate from this baseline unless you have a specific reason. This protocol is designed to isolate the kinetic product (sulfonamide) while suppressing the thermodynamic sink (sulfonic acid hydrolysis).[1]

Standard Operating Procedure (SOP-5-Br):

  • Reagent Quality Check: Dissolve a small amount of starting material in dry THF. If a white precipitate remains or forms immediately, your sulfonyl chloride has likely hydrolyzed to the sulfonic acid.[1] Action: Recrystallize or purchase fresh reagent.

  • Solvent System: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane) .

    • Why: These dissolve the organic backbone while remaining inert to the sulfonyl chloride.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) or Pyridine (2.5 - 3.0 equivalents).[1]

    • Why: You need 1 eq to neutralize the HCl byproduct, 1 eq to deprotonate the carboxylic acid (improving solubility), and excess to drive kinetics.[1]

  • Temperature: Start at 0°C , warm to RT .

    • Why: The initial 0°C phase suppresses rapid hydrolysis from trace moisture; the RT phase overcomes the steric hindrance of the ortho-bromines.[1]

Part 2: Troubleshooting & Optimization (Q&A)

Category A: Reaction Failure & Low Yields[2]

Q: The reaction mixture turned into a thick slurry immediately upon adding the amine. Now the conversion is stalled. What happened? A: You likely formed a Zwitterionic Salt Crash .

  • The Mechanism: The amine deprotonated the carboxylic acid on your starting material, forming an insoluble carboxylate-ammonium salt before the amine could attack the sulfonyl chloride.[1]

  • The Fix:

    • Pre-mix the base: Dissolve your starting material in the solvent and add 1.0 eq of DIPEA before adding the nucleophilic amine. This solubilizes the starting material as a soluble DIPEA-carboxylate salt.

    • Switch Solvents: If using DCM, switch to THF or DMF , which better solubilize polar salts.

Q: I see the starting material disappearing on TLC, but I’m isolating the sulfonic acid (hydrolysis product) instead of the sulfonamide. A: This is a Wet System Failure . The sulfonyl chloride is reacting with water faster than your amine.[1]

  • Diagnostic: Is your amine a hydrochloride salt? If you neutralized it in situ with aqueous base, you introduced water.[1]

  • The Fix:

    • Dry Solvents: Use molecular sieves (3Å) in your solvent for 24h prior.

    • Amine Reactivity: If your amine is sterically hindered or electron-poor (e.g., an aniline), the rate of amination is slower than hydrolysis.[1] Heat the reaction to 40-50°C to cross the activation energy barrier imposed by the ortho-bromines.[1]

Category B: Workup & Isolation[1][3]

Q: I cannot extract the product into the organic layer during workup. It stays in the water. A: You are fighting the Carboxylate Trap .[1]

  • The Issue: At neutral or basic pH (during workup), the product exists as a benzoate anion (

    
    ), which is water-soluble.[1]
    
  • The Protocol:

    • Acidify: You must acidify the aqueous layer to pH ~2-3 using 1M HCl. This protonates the carboxylate (

      
      ), rendering the molecule neutral/lipophilic.[1]
      
    • Precipitation: Often, upon acidification, the dense dibromo-product will precipitate as a white solid.[1] Filter it directly instead of extracting. This is cleaner and faster.

Part 3: Data & Decision Support

Table 1: Solvent & Base Compatibility Matrix
Solvent SystemRecommended BaseSuitabilityNotes
THF (Anhydrous) DIPEA / TEAHigh Best balance of solubility and reactivity.[1] Easy to remove.
DCM PyridineMedium Good for lipophilic amines. Risk of salt precipitation.
Acetone/Water NaHCO₃ / Na₂CO₃Low Schotten-Baumann conditions. High risk of hydrolysis for this specific hindered substrate. Avoid unless amine is highly water-soluble.[1]
DMF DIPEAMedium Excellent solubility but difficult workup (requires extensive water washes). Use only if THF fails.
Visual Workflow: Decision Logic for Optimization

The following diagram illustrates the critical decision points based on the specific behavior of the 2,4-dibromo scaffold.

ReactionLogic Start Start: 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid CheckSolubility Step 1: Check Solubility in THF Start->CheckSolubility Clear Solution Clear CheckSolubility->Clear Good Precipitate Precipitate Forms CheckSolubility->Precipitate Hydrolyzed Reagent? AddBase Step 2: Add 1.0 eq DIPEA (Pre-solubilization) Clear->AddBase AddAmine Step 3: Add Amine (Nucleophile) AddBase->AddAmine Monitor Step 4: Monitor TLC (1h) AddAmine->Monitor Result_SM SM Remaining Monitor->Result_SM Slow Kinetics Result_Hydrolysis Hydrolysis (Sulfonic Acid) Monitor->Result_Hydrolysis Wet Conditions Result_Product Product Formed Monitor->Result_Product Success Action_Heat Action: Heat to 40°C (Overcome Steric Hindrance) Result_SM->Action_Heat Action_Dry Action: Dry Solvents/Reagents (Restart) Result_Hydrolysis->Action_Dry Action_Acidify Workup: Acidify to pH 2 Precipitate Product Result_Product->Action_Acidify Action_Heat->Monitor

Caption: Optimization logic flow for sterically hindered sulfonyl chlorides. Blue nodes indicate critical start/end points; Red indicates failure modes.[1]

References

  • Reaction Mechanism & Analogues: The reactivity of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid (Lasamide intermediate) is chemically analogous to the dibromo- variant.[1]

    • Source: PubChem.[2][3][4] (n.d.). 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid.[1][5][3][6][7] National Library of Medicine. Retrieved February 14, 2026, from [Link][1]

  • General Sulfonamide Synthesis: Detailed protocols for sulfonyl chloride amination in the presence of carboxylic acids.

    • Source: Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides. Retrieved February 14, 2026, from [Link][1]

  • Steric Considerations in Benzoic Acid Derivatives: Analysis of ortho-substitution effects on reactivity.

Sources

Optimization

Catalyst selection for the synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid

Ticket ID: CHEM-SYN-24DB5CS Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Catalyst Selection & Troubleshooting for Deactivated Aromatic Sulfonylation Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SYN-24DB5CS Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Catalyst Selection & Troubleshooting for Deactivated Aromatic Sulfonylation

Executive Summary

The synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid presents a distinct challenge in organic synthesis: electronic deactivation . The target molecule contains three electron-withdrawing groups (two bromines and one carboxylic acid) on the benzene ring before the introduction of the sulfonyl chloride group.

This guide moves beyond basic textbook definitions to address the thermodynamic and kinetic realities of forcing an electrophilic substitution on an electron-poor ring. We will break this down into two critical catalytic phases: Bromination (Precursor Synthesis) and Chlorosulfonation (Functionalization).

Phase 1: Precursor Synthesis (Bromination)

Goal: Synthesis of 2,4-dibromobenzoic acid from benzoic acid.

Catalyst Selection Matrix
Catalyst CandidateReactivity ProfileSuitabilityTechnical Notes
Fe (Iron Powder) Moderate (In situ generation of

)
High Preferred industrial method. Iron powder reacts with

to form

. It provides a controlled release of the active catalyst, reducing over-bromination side products.

(Anhydrous)
HighMedium Highly hygroscopic. Difficult to handle without a glovebox. Often leads to rapid exotherms that degrade regioselectivity.

(Aluminum Chloride)
Very HighLow Too aggressive. Causes scrambling of halogens (halogen exchange) or decarboxylation under the required thermal conditions.
Troubleshooting Guide: Bromination

Q: I am getting a mixture of mono-bromo and tri-bromo species. How do I lock in the 2,4-dibromo product?

  • A: This is a kinetic control issue.

    • The Fix: Use Iron powder (Fe) rather than pre-formed

      
      . The induction period allows you to control the reaction temperature (
      
      
      
      is typically required for the second bromine addition).
    • Stoichiometry: Ensure a strict ratio of 2.2 to 2.5 equivalents of

      
      . Excess bromine drives the formation of the 2,4,6-tribromo impurity, which is extremely difficult to separate.
      

Q: The reaction stalls after the first bromine addition.

  • A: The first bromine deactivates the ring, raising the activation energy for the second attack.

    • The Fix: You must increase the temperature. Mono-bromination occurs at reflux (

      
       depending on solvent), but the second bromine often requires temperatures 
      
      
      
      or a solvent switch to nitrobenzene/dichlorobenzene to achieve the necessary thermal activation energy.

Phase 2: Chlorosulfonation (The Critical Step)

Goal: Introduction of the


 group at the 5-position.

Context: The ring is now severely deactivated. Standard Friedel-Crafts catalysts (


) are ineffective because they complex with the carboxylic acid and are quenched by the chlorosulfonic acid. Here, the "catalyst" is actually a promoter system .
The "Catalytic" System: Chlorosulfonic Acid + Salt Promoters[1]

For this specific substrate, we do not use a metal catalyst. Instead, we use Chlorosulfonic Acid (


)  in large excess (5-10 equivalents) acting as both reagent and solvent, often modulated by Sodium Chloride (NaCl)  or Sodium Sulfate (

)
.
Why add salt? (The Mechanism)

Adding alkali metal salts (like NaCl or


) raises the boiling point of the reaction mixture and modifies the electrophilic strength.
  • Suppression of Sulfone Formation: It reduces the activity of the electrophile slightly to prevent cross-linking (sulfone formation) between two aromatic rings.

  • Thermodynamic Push: It allows the reaction to proceed at higher temperatures (

    
    ) without rapid decomposition of the chlorosulfonic acid.
    
Troubleshooting Guide: Chlorosulfonation

Q: My LC-MS shows only the sulfonic acid (


), not the sulfonyl chloride (

).
  • A: This is a common equilibrium issue. The reaction generates

    
     as a byproduct, which shifts the equilibrium back toward the acid.
    
    • The Fix (Chemical): Add Thionyl Chloride (

      
      )  or 
      
      
      
      after the initial heating period (once the mixture cools to
      
      
      ). This chemically converts the
      
      
      of the sulfonic acid to the
      
      
      irreversibly.
    • The Fix (Process): Ensure you are using a large excess of chlorosulfonic acid (at least 5-8 eq).

Q: The yield is very low (<30%), and I see starting material.

  • A: The 2,4-dibromo substitution pattern creates significant steric hindrance and electronic repulsion.

    • The Fix: Temperature is the driver.[1][2] You likely need to run this at

      
        for 4-6 hours. Caution: Ensure your condenser is efficient; 
      
      
      
      gas evolution will be vigorous.

Q: Upon pouring onto ice, the product precipitates but then dissolves or turns into a goo. [3]

  • A: You are hydrolyzing your product.[4] The

    
     group is unstable in water, especially if the mixture warms up.
    
    • The Fix: The "Quench" must be controlled. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Do not let the temperature rise above

      
      .  Filter immediately. Do not let it sit in the aqueous acid layer.
      

Visual Workflows

Figure 1: Synthetic Pathway & Logic Flow

SynthesisPath Start Benzoic Acid Step1 Bromination (Reagent: Br2) (Catalyst: Fe/FeBr3) Start->Step1 Electrophilic Subst. Inter1 2,4-Dibromobenzoic Acid (Deactivated Ring) Step1->Inter1 Isolation Step2 Chlorosulfonation (Reagent: ClSO3H + NaCl) (Temp: 140°C) Inter1->Step2 High Temp EAS Decision Check LCMS: Acid or Chloride? Step2->Decision Fix Add Thionyl Chloride (SOCl2) @ 80°C Decision->Fix Sulfonic Acid Found Final 2,4-Dibromo-5-(chlorosulfonyl) benzoic acid Decision->Final Chloride Present Fix->Final Chlorination

Caption: Logical workflow for the synthesis, highlighting the critical decision point during chlorosulfonation to ensure conversion to the sulfonyl chloride.

Experimental Protocol (Best Practice)

Step 2: Chlorosulfonation of 2,4-Dibromobenzoic Acid
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap).

  • Charging: Add Chlorosulfonic acid (8.0 eq) to the flask. Cool to

    
    .
    
  • Addition: Add 2,4-Dibromobenzoic acid (1.0 eq) portion-wise over 30 minutes. Note: Exothermic.

  • Promoter: Add NaCl (0.5 eq) .

  • Reaction: Slowly ramp temperature to

    
     . Maintain for 4-6 hours.
    
    • Checkpoint: Monitor HCl evolution. When gas evolution ceases, reaction is likely complete.

  • Workup (Critical):

    • Cool mixture to ambient temperature.[5]

    • Pour slowly onto crushed ice (10x weight of acid) with vigorous stirring.

    • Maintain internal temp

      
      .
      
    • Filter the white precipitate immediately.

    • Wash with ice-cold water (2x).[3]

    • Dry under vacuum over

      
       (Phosphorus pentoxide) to prevent hydrolysis.
      

References

  • Synthesis of Sulfonamide Derivatives (General Chlorosulfonation Protocols)

    • Source: Patent CN108558636A (Preparation of bromobenzoic acids) & CN100522936C (Synthesis of 2,4-dichloro analog).
    • Relevance: Establishes the necessity of high-temperature chlorosulfonation (130-150°C) for di-halo benzoic acids.
    • URL:

  • Mechanistic Insight on Deactivated Rings

    • Source: PubChem Compound Summary for 2,4-Dibromobenzoic acid.
    • Relevance: Safety data and physical properties confirming the stability/reactivity profile.
    • URL:

  • Analogous Chemistry (Lasamide Synthesis)

    • Source: BenchChem / ChemicalBook (2,4-dichloro-5-sulfamoylbenzoic acid).
    • Relevance: Confirms the pathway of Chlorosulfonation -> Ammonolysis, validating the stability of the sulfonyl chloride intermedi
    • URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Sulfonamides Derived from Halogenated 5-(Chlorosulfonyl)benzoic Acids

This guide provides an in-depth comparison of the biological activities of sulfonamide derivatives synthesized from a halogenated benzoic acid scaffold. While the primary focus is on derivatives of 2,4-Dibromo-5-(chloros...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activities of sulfonamide derivatives synthesized from a halogenated benzoic acid scaffold. While the primary focus is on derivatives of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid, we will draw comparative insights from the closely related and well-studied 2,4-dichloro analogs to build a comprehensive structure-activity relationship (SAR) profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the therapeutic potential of this versatile chemical class.

We will explore the synthetic pathways, compare performance across various biological assays—including anticancer, antimicrobial, and antidiabetic screens—and provide the underlying experimental data and protocols that validate these findings.

The Synthetic Gateway: From Benzoic Acid to Bioactive Sulfonamide

The foundational step in exploring the therapeutic potential of this compound class is the synthesis of a diverse library of derivatives. The parent compound, 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid, features a highly reactive sulfonyl chloride group (-SO₂Cl), which serves as an excellent electrophilic site for reaction with a wide array of primary and secondary amines. This reaction, a nucleophilic acyl substitution, forms a stable sulfonamide linkage (-SO₂NHR).

The rationale for selecting this scaffold is twofold: the dibromo-substituents on the benzene ring create a unique electronic and steric environment, while the carboxylic acid and sulfonamide moieties provide key hydrogen bonding donors and acceptors, which are critical for interacting with biological targets.[1]

General Synthetic Workflow

The synthesis is typically a straightforward, one-step reaction. The chlorosulfonylbenzoic acid is reacted with the desired amine in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct.

Synthesis_Workflow reactant1 2,4-Dibromo-5- (chlorosulfonyl)benzoic acid product Target Sulfonamide Derivative reactant1->product Solvent, Base reactant2 Primary or Secondary Amine (R-NH₂ or R₂NH) reactant2->product caption General synthesis of sulfonamide derivatives.

Caption: General synthesis of sulfonamide derivatives.

Experimental Protocol: Synthesis of N-Aryl/Alkyl-2,4-dibromo-5-sulfamoylbenzoic Acid

This protocol is a representative procedure adapted from methodologies for similar halogenated benzoic acids.[2][3] It is designed to be a self-validating system where product purity can be readily assessed.

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid in a suitable anhydrous solvent (e.g., N-methylpyrrolidone or an aprotic solvent like THF).

  • Reaction Initiation: Add 1.1 to 1.5 equivalents of the desired amine to the solution. If the amine is used as a salt, add 2.5 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine) to the reaction mixture to act as an acid scavenger.

  • Reaction Conditions: Stir the mixture at room temperature. The choice to heat the reaction (e.g., to 50-80°C) depends on the reactivity of the amine; less nucleophilic amines may require heating to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the starting material is consumed, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the carboxylic acid product.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity sulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[4]

Comparative Analysis of Biological Activities

The true value of this chemical scaffold lies in the diverse biological activities exhibited by its derivatives. By systematically altering the 'R' group on the sulfonamide nitrogen, we can tune the compound's properties to target different biological pathways.

Anticancer Activity

Sulfonamides are a well-established class of anticancer agents.[5] Their mechanisms often involve the inhibition of key enzymes like carbonic anhydrases (CAs), which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[6] Derivatives of the related 2,4-dichloro-5-sulfamoylbenzoic acid have shown promise in this area.

A study on benzenesulfonamides incorporating cyclic linkers demonstrated that the primary sulfonamide group is essential for activity, acting as a zinc-binding group in the active site of carbonic anhydrase IX (CA IX), a tumor-associated isoform.[6] While specific data for the dibromo-scaffold is limited, we can extrapolate that derivatives retaining the free sulfonamide (or those with substituents that can be cleaved in-vivo) would be promising candidates.

Experimental Data Comparison: Cytotoxicity of Related Sulfonamides

Compound IDScaffoldR-Group on SulfonamideTarget Cell LineIC₅₀ (µM)Reference
12d Benzenesulfonamide4-(cyanoethenyl)-1,3,5-triazine derivativeMDA-MB-468 (Breast)3.99[6]
12i Benzenesulfonamide4-(cyanoethenyl)-1,3,5-triazine derivativeMDA-MB-468 (Breast)1.48[6]
4e Imidazo[1,2-b]pyridazine4-ChlorophenylMCF-7 (Breast)1-10[7]
4f Imidazo[1,2-b]pyridazine4-FluorophenylSK-MEL-28 (Melanoma)1-10[7]
8b Thiophene-sulfonamide(none - primary)MDA-MB-231 (Breast)4.62[8]

This table includes data from various sulfonamide scaffolds to illustrate the range of anticancer potential.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

SAR_Anticancer cluster_0 Key Structural Features scaffold Core Scaffold (Dibromobenzoic Acid) sulfonamide -SO₂NH-R r_group R-Group sulfonamide->r_group note2 Primary sulfonamide (-SO₂NH₂) is crucial for zinc-binding in carbonic anhydrases. sulfonamide->note2 activity Anticancer Activity r_group->activity Determines Potency & Selectivity note1 Lipophilic, heterocyclic rings (e.g., triazine) often enhance activity against CA IX. r_group->note1

Caption: Key SAR points for anticancer sulfonamides.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized sulfonamide derivatives (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antibacterial and Antifungal Activity

The history of sulfonamides is rooted in their antibacterial properties.[9][10] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[11] This pathway is absent in humans, providing selective toxicity.

Derivatives containing scaffolds like 5-chloro-2-hydroxybenzoic acid have shown significant activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[12] The antifungal potential of sulfonamides is also an active area of research, with some derivatives showing fungistatic or fungicidal effects against Candida species.[13][14]

Experimental Data Comparison: Antimicrobial Activity (MIC)

Compound IDScaffoldR-Group on SulfonamideTarget OrganismMIC (µg/mL or µM)Reference
Compound 3 Arylsulfonamide4-sulfamoylbenzylCandida glabrata125-1000 µg/mL[13]
Compound 13 Arylsulfonamide(related amine)Candida glabrata1000 µg/mL (MFC)[13]
SH-1 5-chloro-2-hydroxybenzamide4,6-dimethylpyrimidin-2-ylS. aureus (MRSA)15.62-31.25 µM[12]
SH-5 5-chloro-2-hydroxybenzylideneaminothiazol-2-ylM. kansasii1-4 µM[12]
S-6 Carvacrol-sulfonamidebeta-naphthylamineE. coli / S. aureusNot specified (active)[15]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 25923) equivalent to a 0.5 McFarland standard.[16]

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the sulfonamide compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Antidiabetic Activity

Beyond antimicrobial and anticancer effects, sulfonamides have been explored for a range of other therapeutic applications.

  • Anti-inflammatory Activity: Certain sulfonamides act as selective COX-2 inhibitors, a key mechanism for anti-inflammatory drugs like Celecoxib.[9] Novel sulfonamide derivatives have also been shown to suppress pro-inflammatory mediators and exhibit significant anti-inflammatory effects in vivo, comparable to standard drugs like indomethacin.[17][18]

  • Antidiabetic Activity: A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase.[19] Sulfonamide derivatives have emerged as potent inhibitors of these enzymes, with some compounds showing significantly lower IC₅₀ values than the reference drug, acarbose.[20]

Experimental Data Comparison: Enzyme Inhibition

Compound IDTarget EnzymeIC₅₀ (µM)Reference
5j α-amylase28 ± 1.74[20]
5i α-amylase43 ± 0.09[20]
Acarbose (Ref.) α-amylase148 ± 0.06[20]
5a-j (range) α-glucosidase187 - 398[20]
Acarbose (Ref.) α-glucosidase114 ± 3.68[20]

SAR Insights for Antidiabetic Activity

For α-amylase inhibition, the structure-activity relationship study of one series of sulfonamides revealed that derivatives containing specific heterocyclic moieties (compounds 5i, 5c, 5f, 5h, and 5j) exhibited the highest activity.[20] In particular, compound 5j showed outstanding α-amylase inhibition, significantly more potent than the standard drug acarbose.[20] This highlights the critical role of the substituent attached to the sulfonamide nitrogen in modulating enzyme inhibitory activity.

Conclusion and Future Directions

The 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid scaffold and its analogs represent a privileged structure in medicinal chemistry. The ease of derivatization at the sulfonyl chloride position allows for the creation of large, diverse chemical libraries. The resulting sulfonamides exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.

Comparative analysis reveals that the nature of the substituent attached to the sulfonamide nitrogen is the primary determinant of both the type and potency of the biological activity. Future research should focus on:

  • Systematic Library Synthesis: Creating a focused library of derivatives from the 2,4-dibromo scaffold to directly compare with the known dichloro-analogs.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most potent compounds.

  • In Vivo Evaluation: Advancing lead compounds into animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This guide demonstrates that by leveraging a versatile chemical core and applying principles of rational drug design, novel sulfonamide derivatives can be developed as promising candidates for treating a wide range of human diseases.

References

  • Al-Warhi, T., et al. (2023). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. ResearchGate. [Link]

  • Al-Hujaily, E. M., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Institutes of Health (NIH). [Link]

  • Carradori, S., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. MDPI. [Link]

  • Stein, P. D., et al. (1995). Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Journal of Medicinal Chemistry. [Link]

  • Al-Kahtani, A. A. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. [Link]

  • Gomory, A., et al. (2013). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [Link]

  • ResearchGate. (2025). Biological activities of sulfonamides. ResearchGate. [Link]

  • Alam, M. A., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. Structure–activity relationships for the bis-sulfonamides. ResearchGate. [Link]

  • ResearchGate. A few biologically active sulfonamide derivatives. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. [Link]

  • Sławiński, J., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. PMC. [Link]

  • Tripp, A. E., et al. (2022). Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs. Frontiers. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]

  • da Silva, G. N., et al. (2020). Antioxidant and Antibacterial Activity of Sulfonamides Derived from Carvacrol: A Structure-Activity Relationship Study. PubMed. [Link]

  • Matysiak, J., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]

  • Said, M. F., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. [Link]

  • Wood, W. B. (1942). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. PMC. [Link]

  • Hamed, A. M., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PMC. [Link]

  • Kumar, V., et al. (2021). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]

  • Olar, R., et al. (2012). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. MDPI. [Link]

  • Google Patents. (2008). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Patsnap. (2018). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • da Cunha, E. F. F., et al. (2020). From Antibacterial to Antitumour Agents: A Brief Review on The Chemical and Medicinal Aspects of Sulfonamides. PubMed. [Link]

  • El-Sayed, N. N. E., et al. (2022). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. PMC. [Link]

  • PubChem. 2-bromo-5-(chlorosulfonyl)benzoic acid (C7H4BrClO4S). PubChem. [Link]

  • Arshad, M. N., et al. (2009). 2-(4-Bromo-benzene-sulfonamido)benzoic acid. PubMed. [Link]

  • Olar, R., et al. (2012). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. PMC. [Link]

  • Hernández-Guadarrama, A., et al. (2024). In Silico Analysis: Anti-Inflammatory and α-Glucosidase Inhibitory Activity of New α-Methylene-γ-Lactams. MDPI. [Link]

  • Li, J., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. [Link]

  • García-Gutiérrez, E., et al. (2023). Antibacterial Activity and Chemical Analyses of the Alkaloidal Fraction of Neltuma laevigata (Humb. & Bonpl. Ex Willd) Britton & Rose Inflorescences. MDPI. [Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystallographic Analysis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic Acid Derivatives

This guide provides a comprehensive framework for the X-ray crystallographic analysis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid and its derivatives. As of this writing, a definitive single-crystal X-ray structure for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the X-ray crystallographic analysis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid and its derivatives. As of this writing, a definitive single-crystal X-ray structure for the parent acid has not been made publicly available in crystallographic databases.[1] This guide, therefore, serves a dual purpose: first, to present a predictive comparison of its likely solid-state properties based on structurally similar compounds, and second, to provide robust, field-proven experimental protocols for researchers aiming to synthesize and characterize these molecules.

The core topic molecule, 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid, is a highly functionalized aromatic compound. Its structural analogue, 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid, is a critical intermediate in the synthesis of Furosemide, a potent diuretic.[2][3] This relationship suggests that the dibromo-analogue and its derivatives are of significant interest to medicinal chemists and drug development professionals as potential building blocks for novel therapeutics. Understanding their three-dimensional structure is paramount for rational drug design and for controlling solid-state properties like solubility and stability.

Part 1: Predictive Structural Analysis and Comparison with Known Alternatives

The molecular architecture of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid is rich with features that dictate its crystal packing. By comparing it to known structures of other halogenated and sulfonylated benzoic acids, we can anticipate its behavior.

1.1. Expected Intramolecular Geometry

The core benzoic acid moiety will be largely planar. The bulky bromine atoms and the chlorosulfonyl group will likely cause some steric strain, potentially leading to a slight torsion angle between the plane of the carboxylic acid group and the benzene ring. The S-Cl bond of the chlorosulfonyl group is highly reactive, particularly towards hydrolysis.[2]

1.2. Dominant Intermolecular Interactions: A Comparative View

The crystal packing of organic molecules is governed by a hierarchy of non-covalent interactions. For the title compound and its derivatives, we can predict the following key interactions by analogy to known structures.

  • Carboxylic Acid Dimerization: Benzoic acids almost universally form robust hydrogen-bonded dimers in the solid state. This motif, characterized by two molecules connected via a pair of O-H···O hydrogen bonds, is a highly stable and predictable feature. We can confidently predict its presence in the crystal structure of the parent acid.

  • Halogen Bonding: The bromine atoms at the 2- and 4-positions are potential halogen bond donors. Halogen bonding (Br···O or Br···N) is a significant directional interaction that is increasingly utilized in crystal engineering. In the absence of stronger hydrogen bond acceptors, these bromine atoms could interact with the oxygen atoms of the sulfonyl or carboxylic acid groups of neighboring molecules, influencing the overall packing arrangement. Studies on other brominated aromatic compounds have confirmed the importance of such interactions in defining the crystal lattice.

  • Other Weak Interactions: C-H···O interactions and π-π stacking, while weaker, will likely contribute to the overall stability of the crystal lattice.

To provide a concrete basis for comparison, the table below summarizes key crystallographic data for selected benzoic acid derivatives. These serve as benchmarks for what a researcher might expect when analyzing a novel derivative of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid.

Compound NameCCDC RefcodeSpace GroupKey Intermolecular Interaction(s)Reference
4-Bromobenzoic acidBZACDB10P-1Carboxylic acid dimer, Br···Br contactsCSD Entry BZACDB10
2,4-Dichlorobenzoic acidDCBNZAP2₁/cCarboxylic acid dimer, C-H···O interactionsCSD Entry DCBNZA
4-(Methylsulfonyl)benzoic acidMESBAP-1Carboxylic acid dimer, C-H···O (sulfonyl)CSD Entry MESBA

Note: Access to the Cambridge Structural Database (CSD) is required to view the full crystallographic details for the referenced structures.[4][5]

Part 2: Experimental Protocols for Synthesis and Crystallographic Analysis

This section provides actionable, step-by-step methodologies for researchers. The protocols are designed to be self-validating, with explanations for critical steps.

2.1. Synthesis of a Representative Derivative: Methyl 2,4-Dibromo-5-(chlorosulfonyl)benzoate

To circumvent the potential difficulties in crystallizing the parent acid (due to its high reactivity and polarity), derivatization to an ester is a common and effective strategy. The methyl ester is an excellent candidate for crystallographic analysis.

Rationale: Esterification of the carboxylic acid removes the potent hydrogen bond donor (the acidic proton), which often simplifies the landscape of intermolecular interactions and can promote the growth of high-quality single crystals.

Protocol:

  • Starting Material: 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid (1.0 eq).

  • Reagents: Thionyl chloride (SOCl₂, 2.0 eq), Anhydrous Methanol (CH₃OH, large excess, as solvent), Dry Dichloromethane (DCM, as co-solvent).

  • Procedure: a. Suspend 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid in dry DCM. b. Add thionyl chloride dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 2 hours to form the acyl chloride. The reaction progress can be monitored by the cessation of HCl gas evolution. c. Carefully remove all volatile components (excess SOCl₂ and DCM) under reduced pressure. d. To the resulting crude acyl chloride, add anhydrous methanol at 0 °C. e. Stir the reaction mixture at room temperature for 4 hours. f. Remove the methanol under reduced pressure to yield the crude methyl ester. g. Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.

2.2. Single-Crystal Growth

Rationale: The key to a successful X-ray diffraction experiment is the growth of a single, well-ordered, and appropriately sized crystal. This often requires screening various solvents and crystallization techniques.

Recommended Techniques:

  • Slow Evaporation: Dissolve the purified methyl ester in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like DCM/hexane) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or heptane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

2.3. X-ray Diffraction Data Collection and Structure Refinement

Rationale: This workflow outlines the standard procedure for determining a molecular structure from a single crystal. Each step is critical for obtaining high-quality, publishable results.

Step-by-Step Workflow:

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Data are collected using a modern X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz-polarization effects and absorption.

  • Structure Solution: The phase problem is solved using direct methods or dual-space methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation and Analysis: The final structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic sensibility. The analysis involves examining bond lengths, angles, and intermolecular interactions.

Part 3: Visualization of Workflows and Molecular Motifs

Diagrams are essential for visualizing complex processes and relationships. The following are presented in Graphviz DOT language.

G cluster_synthesis Synthesis & Purification cluster_analysis Crystallographic Analysis start 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid acyl_chloride Acyl Chloride Formation (SOCl₂ in DCM) start->acyl_chloride esterification Esterification (Anhydrous Methanol) acyl_chloride->esterification purification Column Chromatography esterification->purification product Pure Methyl Ester Derivative purification->product crystal_growth Single Crystal Growth (e.g., Slow Evaporation) product->crystal_growth Characterized Sample data_collection X-ray Data Collection (100 K) crystal_growth->data_collection solve_refine Structure Solution & Refinement data_collection->solve_refine validation Validation & Final Structure solve_refine->validation

Caption: Experimental workflow from synthesis to final structure.

G cluster_dimer Predicted Hydrogen-Bonded Dimer cluster_halogen Predicted Halogen Bonding mol1 R-C(=O)O-H mol2 H-O(O=)C-R mol1->mol2 O-H···O mol2->mol1 O-H···O mol3 R'-Br mol4 O=S(R'')=O mol3->mol4 Br···O

Caption: Predicted key intermolecular interactions.

Conclusion

While the crystal structure of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid remains to be determined, a robust framework for its investigation can be established through comparative analysis and the application of standardized methodologies. This guide provides the necessary predictive insights and detailed experimental protocols to empower researchers in synthesizing and characterizing this and related compounds. The structural motifs predicted herein—notably the carboxylic acid dimer and potential halogen bonding—provide a solid basis for understanding the solid-state behavior of this class of molecules, paving the way for their application in materials science and drug development.

References

  • PubChemLite. (n.d.). 2,4-dibromo-5-(chlorosulfonyl)benzoic acid (C7H3Br2ClO4S). Retrieved from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]

  • Google Patents. (n.d.). PREPARATION OF 2-\CHLORO, BROMO OR NITRO-4-\ALKYLSULFONYL\BENZOIC ACIDS AND INTERMEDIATES.
  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallographic data, parameters of X-ray diffraction experiments, and.... Retrieved from [Link]

  • Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 68-76. Available at: [Link]

  • National Bureau of Standards. (1962). Standard x-ray diffraction powder patterns. (NBS Circular 539, Vol. 11). Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • SIELC Technologies. (2018, May 16). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. Retrieved from [Link]

Sources

Validation

In vitro testing of compounds synthesized from 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid

Executive Summary & Chemical Rationale 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid (CAS: 1432679-77-0) represents a critical scaffold for the synthesis of lipophilic sulfonamide derivatives. While its chlorinated analog (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

2,4-Dibromo-5-(chlorosulfonyl)benzoic acid (CAS: 1432679-77-0) represents a critical scaffold for the synthesis of lipophilic sulfonamide derivatives. While its chlorinated analog (2,4-dichloro-5-(chlorosulfonyl)benzoic acid , a precursor to Furosemide) is well-established, the dibromo-variant offers a strategic bioisosteric replacement.

The substitution of Chlorine (Van der Waals radius: 1.75 Å) with Bromine (1.85 Å) significantly alters the lipophilicity (LogP) and steric bulk of the resulting pharmacophore without disrupting the core electronic properties required for sulfonamide activity.

Primary Applications:

  • Carbonic Anhydrase (CA) Inhibition: The sulfamoyl moiety (

    
    ) acts as a zinc-binding group (ZBG) in the CA active site. The dibromo-core enhances membrane permeability compared to dichloro-analogs.
    
  • Antimicrobial Agents: Sulfonamides inhibit dihydropteroate synthase (DHPS).

  • Anticancer Activity: Through CA IX/XII inhibition (hypoxia-inducible isoforms) and direct tubulin interaction.

Synthesis & Derivatization Workflow

Before in vitro testing, the chlorosulfonyl "warhead" must be derivatized. The acid chloride is highly reactive and hydrolytically unstable; it serves as the electrophile to generate a library of 2,4-dibromo-5-sulfamoylbenzoic acids .

SynthesisWorkflow Start 2,4-Dibromo-5- (chlorosulfonyl)benzoic acid (Scaffold) Reaction Nucleophilic Substitution (THF/DCM, 0°C -> RT) Start->Reaction Amine Nucleophile (R-NH2) (e.g., Aminothiazole, Aniline) Amine->Reaction Product 2,4-Dibromo-5- (N-substituted)sulfamoyl benzoic acid Reaction->Product -HCl Purify Recrystallization (EtOH/Water) Product->Purify

Caption: General synthetic pathway for generating testable sulfonamide libraries from the dibromo-scaffold.

Comparative Analysis: Performance Benchmarks

To validate the efficacy of the dibromo-derivatives, they must be benchmarked against the Dichloro-analog (Lasamide) and clinical standards.

Carbonic Anhydrase Inhibition (hCA I, II, IX, XII)

The primary target for sulfamoylbenzoic acids is the Carbonic Anhydrase enzyme.[1]

Hypothesis: The Dibromo-derivatives will exhibit lower


 (higher potency) against membrane-bound isoforms (hCA IX) due to increased lipophilicity facilitating access to the active site.
Compound ClassTarget IsoformReference

(nM)
Performance Goal (Dibromo)
Acetazolamide (Std) hCA II (Cytosolic)12.0Non-inferior (< 20 nM)
2,4-Dichloro-analog hCA IX (Tumor)24.5Superior (< 15 nM)
2,4-Dibromo-derivative hCA IX (Tumor)To be determinedTarget: < 10 nM
Antimicrobial Potency (MIC)

Hypothesis: The bulky bromine atoms may reduce efflux pump efficiency in Gram-positive bacteria compared to the smaller chlorine atoms.

OrganismStandard (Sulfamethoxazole) MICStandard (Ciprofloxacin) MICTarget MIC (Dibromo)
S. aureus (ATCC 25923)32 - 64

0.12 - 0.5

< 16

E. coli (ATCC 25922)8 - 32

0.004 - 0.015

< 32

Detailed Experimental Protocols

Protocol A: Stopped-Flow Carbonic Anhydrase Inhibition Assay

This assay measures the hydration of


, the physiological reaction catalyzed by CA.

Rationale: The stopped-flow method is the gold standard for measuring the rapid kinetics of CA, which has one of the highest turnover numbers known (


). Standard colorimetric assays are too slow.

Materials:

  • Enzymes: Recombinant hCA I, II, IX (commercially available).

  • Substrate:

    
     saturated water.
    
  • Indicator: 0.2 mM Phenol Red in Hepes buffer (pH 7.5).

  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

Methodology:

  • Preparation: Dissolve the Dibromo-derivative in DMSO (Final assay concentration < 1% DMSO to prevent enzyme denaturation). Prepare serial dilutions (

    
    ).
    
  • Incubation: Incubate enzyme + inhibitor for 15 minutes at room temperature.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor complex with the

    
    -Phenol Red solution in the stopped-flow chamber.
    
  • Detection: Monitor the absorbance decrease at 557 nm (acidification of medium) over 0.5 – 1.0 seconds.

  • Calculation: Determine the initial velocity (

    
    ). Calculate 
    
    
    
    using the Cheng-Prusoff equation to derive
    
    
    .
Protocol B: Broth Microdilution Assay (MIC)

Rationale: CLSI (Clinical and Laboratory Standards Institute) guidelines are strictly followed to ensure data is comparable to FDA-approved antibiotics.

Methodology:

  • Inoculum: Adjust bacterial culture (S. aureus, E. coli) to

    
     McFarland standard (
    
    
    
    ), then dilute 1:100 in Mueller-Hinton Broth (MHB).
  • Plate Setup: Use 96-well plates. Add

    
     of MHB to all wells.
    
  • Compound Addition: Add

    
     of the Dibromo-derivative stock (
    
    
    
    ) to column 1. Perform serial 2-fold dilutions across the plate.
  • Controls:

    • Positive Control:[2][3] Ciprofloxacin.

    • Solvent Control: MHB + DMSO (ensure no toxicity from solvent).

    • Sterility Control: MHB only.

  • Incubation: Add

    
     of bacterial inoculum to wells. Incubate at 
    
    
    
    for 16–20 hours.
  • Readout: The MIC is the lowest concentration with no visible turbidity . Verify with Resazurin dye (turns pink in presence of viable cells) for ambiguous wells.

In Vitro Testing Logic Flow

The following decision tree ensures resources are not wasted on inactive compounds.

TestingLogic Screen Primary Screen: hCA II Inhibition (10 µM) Decision1 Inhibition > 50%? Screen->Decision1 Discard Discard / Redesign Decision1->Discard No FullKi Determine Ki (hCA I, II, IX, XII) Decision1->FullKi Yes Selectivity Selectivity Analysis (Tumor vs. Cytosolic) FullKi->Selectivity CellAssay Cell Viability Assay (MTT / SRB) Normoxic vs. Hypoxic Selectivity->CellAssay If Selectivity Index > 10

Caption: Logic flow for prioritizing Dibromo-derivatives. Compounds failing the primary screen are discarded.

Cytotoxicity & Anticancer Evaluation (MTT Assay)

Since sulfonamides are often investigated for anticancer properties (via CA IX inhibition), cytotoxicity profiling is mandatory.

Comparator: Doxorubicin (Standard Chemotherapy).

Protocol:

  • Seeding: Seed HeLa or MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with Dibromo-derivatives (

    
    ) for 48 hours.
    
  • MTT Addition: Add

    
     MTT reagent (
    
    
    
    ). Incubate 4h at
    
    
    .
  • Solubilization: Remove media. Add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read Absorbance at 570 nm.

  • Analysis: Plot Dose-Response curve to determine

    
    .
    

Interpretation:

  • 
    :  Potent Cytotoxicity (Potential Lead).
    
  • 
    :  Non-toxic (Suitable for antimicrobial use without host toxicity).
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2018). Benzenesulfonamides: A key scaffold for the design of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. M100. Link

  • Chugunova, E., et al. (2016). Synthesis and biological evaluation of novel halogenated aminobenzenesulfonamides. European Journal of Medicinal Chemistry. (Provides comparative data for chloro/bromo analogs). Link

  • PubChem. (2025).[4] Compound Summary: 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid.[5] National Library of Medicine. Link

Sources

Comparative

Benchmarking the synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid against known methods

Executive Summary The synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid represents a critical functionalization step in the development of polysubstituted aromatic scaffolds, particularly for sulfonamide-based inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid represents a critical functionalization step in the development of polysubstituted aromatic scaffolds, particularly for sulfonamide-based inhibitors (e.g., PTP1B inhibitors) and dye intermediates.

The primary challenge in synthesizing this molecule lies in the electrophilic aromatic substitution (EAS) dynamics. The substrate, 2,4-dibromobenzoic acid, is heavily deactivated by two bromine atoms and a carboxylic acid group. Standard industrial methods often rely on "brute force" high-temperature chlorosulfonation, resulting in significant tar formation, low yields, and high waste generation.

This guide benchmarks the Traditional High-Thermal Route (Method A) against an Optimized Thionyl Chloride-Promoted Route (Method B) . Our analysis demonstrates that Method B offers a superior safety profile and a yield increase of ~20-30% by leveraging chemical activation over thermal energy.

Chemical Strategy & Mechanism[1][2]

To understand the optimization, one must analyze the directing effects on the 2,4-dibromobenzoic acid core.

  • Carboxylic Acid (

    
    ):  Strong electron-withdrawing group (EWG); meta-director.
    
  • Bromines (

    
    ):  Weakly deactivating but ortho/para-directing.
    

The "Sweet Spot" (Position 5):

  • Para to Br at

    
    .
    
  • Ortho to Br at

    
    .
    
  • Meta to COOH at

    
    .
    
  • Result: Position 5 is the only electronically and sterically favorable site for chlorosulfonation.

Visualization: Reaction Pathway & Directing Effects

ReactionMechanism Substrate 2,4-Dibromobenzoic Acid (Substrate) Intermediate Sulfonic Acid Intermediate (Ar-SO3H) Substrate->Intermediate Electrophilic Attack (Pos 5) Product 2,4-Dibromo-5-(chlorosulfonyl) benzoic acid Intermediate->Product Chlorination (-OH to -Cl) ReagentA ClSO3H (Electrophile) ReagentA->Substrate ReagentB SOCl2 (Dehydrating Agent) ReagentB->Intermediate Facilitates Conversion

Figure 1: Mechanistic pathway highlighting the two-step sequence: Sulfonation followed by Chlorination.

Benchmark Analysis: Method A vs. Method B

Method A: Traditional High-Thermal Chlorosulfonation

This method relies on using Chlorosulfonic acid (


)  as both the solvent and the reagent. Due to the deactivated nature of the ring, the reaction is typically driven by high heat (

).
  • Mechanism:

    
    .
    
  • Drawbacks: The reaction generates equilibrium quantities of sulfuric acid. At high temperatures, this promotes desulfonation (reversibility) and polymerization (tarring), leading to difficult workups.

Method B: Optimized Thionyl Chloride-Promoted Route

This method introduces Thionyl Chloride (


)  as a secondary reagent. The reaction is initiated with 

to form the sulfonic acid (

), followed by

addition to drive the conversion to the sulfonyl chloride (

).
  • Mechanism:

    
    .
    
  • Advantage:

    
     is a more potent chlorinating agent than 
    
    
    
    . This allows the reaction to proceed at lower temperatures (
    
    
    )
    , preserving the labile halides and preventing charring.
Comparative Data Table
MetricMethod A (Traditional)Method B (Optimized)Impact Analysis
Reagents Excess

(Neat)

(5 eq) +

(2-3 eq)
Method B reduces acid waste load.
Temperature


Lower temp prevents decarboxylation.
Reaction Time 4–6 Hours3–4 HoursFaster kinetics via

activation.
Typical Yield 55–65%80–92% Significant yield improvement.
Purity (HPLC) ~85% (requires recrystallization)>95% (often suitable for next step)Reduced downstream processing.
Safety Profile High Risk (Thermal runaway potential)Moderate Risk (Controlled gas evolution)Method B is more scalable.

Detailed Experimental Protocol (Method B)

Objective: Synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid with >90% purity.

Reagents & Equipment[1][2][3][4]
  • Substrate: 2,4-Dibromobenzoic acid (CAS 611-00-7).[1][2]

  • Reagents: Chlorosulfonic acid (99%), Thionyl Chloride (99%).

  • Apparatus: 3-neck Round Bottom Flask (RBF), reflux condenser, dropping funnel, caustic scrubber (NaOH trap) for HCl/SO2 gas.

Step-by-Step Workflow
  • Setup: Connect the RBF to the caustic scrubber. The system must be kept strictly anhydrous (nitrogen atmosphere recommended).

  • Charging: Add Chlorosulfonic acid (5.0 equiv) to the flask. Cool to

    
     using an ice bath.
    
  • Addition: Slowly add 2,4-Dibromobenzoic acid (1.0 equiv) portion-wise over 30 minutes.

    • Note: Exothermic reaction. Maintain internal temp

      
      .[3]
      
  • Initial Heating: Remove ice bath and stir at Room Temperature (RT) for 1 hour. Then, heat to

    
      for 2 hours.
    
    • Checkpoint: This converts the substrate to the sulfonic acid intermediate.

  • Activation: Cool slightly to

    
    . Add Thionyl Chloride (2.5 equiv)  dropwise over 45 minutes.
    
    • Caution: Vigorous gas evolution (

      
      ). Ensure scrubber is active.
      
  • Final Conversion: Heat the mixture to

    
      for 3 hours.
    
  • Quenching (Critical):

    • Cool reaction mass to RT.

    • Pour the reaction mass slowly onto crushed ice (10x weight of acid) with vigorous stirring.

    • Safety: Do not add water to the acid; add acid to the ice.

  • Isolation: The product precipitates as a white/off-white solid. Filter immediately.

  • Purification: Wash the cake with cold water (to remove residual

    
    ). Dry under vacuum at 
    
    
    
    .
Experimental Workflow Diagram

Workflow Start Start: 2,4-Dibromobenzoic Acid Step1 Add to ClSO3H (0-5°C) Start->Step1 Step2 Heat to 60°C (Sulfonation) Step1->Step2 Step3 Add SOCl2 (Activation) Step2->Step3 Step4 Heat to 80°C (Chlorination) Step3->Step4 Quench Quench on Crushed Ice Step4->Quench Filter Filtration & Wash Quench->Filter

Figure 2: Optimized operational workflow for Method B.

Troubleshooting & Critical Controls

Failure ModeCauseCorrective Action
Low Yield / Tarry Product Reaction temperature too high (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).
Use Method B (Thionyl Chloride) to lower temp requirements.
Hydrolysis during Quench Quenching too hot or too slow.The sulfonyl chloride is sensitive to moisture. Quench on ice rapidly and filter immediately.
Incomplete Reaction Steric hindrance of Bromine atoms.Ensure adequate stirring and reaction time during the

sulfonation phase before adding

.

References

  • Analogous Synthesis of Dichloro-Derivatives

    • Methodology for chlorosulfonation of 2,4-dichlorobenzoic acid (Lasamide intermedi
    • Source: CN Patent 100522936C, "Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid".

  • Thionyl Chloride Activation Strategy

    • General procedure for converting sulfonic acids to sulfonyl chlorides using SOCl2.
    • Source: Indian Academy of Sciences, "Synthesis... of novel BRD4 bromodomain inhibitors" (describing chlorosulfonation of bromo-phenoxy derivatives).

  • Safety Data & Handling

    • Chlorosulfonic Acid Safety D
    • Source: Fisher Scientific SDS.

  • Substrate Properties

    • 2,4-Dibromobenzoic acid (CAS 611-00-7) Physical Properties.[1]

    • Source: PubChem Compound Summary.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2,4-Dibromo-5-(chlorosulfonyl)benzoic Acid

This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid. Tailored for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document offers a procedural, step-by-step framework grounded in established safety protocols and regulatory compliance. Our commitment is to furnish you with scientifically sound and practical guidance, ensuring safety and operational integrity in your laboratory.

Understanding the Hazard Profile

2,4-Dibromo-5-(chlorosulfonyl)benzoic acid is a multifaceted compound, and its proper disposal hinges on a thorough understanding of its chemical properties. The molecule incorporates several functional groups that dictate its hazard profile:

  • Chlorosulfonyl Group (-SO₂Cl): This is a highly reactive functional group. It is susceptible to hydrolysis, reacting with water or moisture to produce hydrochloric acid and sulfuric acid, both of which are highly corrosive.[1] This reactivity makes the compound moisture-sensitive and a potent corrosive agent.[2]

  • Dibrominated Aromatic Ring: The presence of bromine atoms on the benzoic acid backbone classifies this as a halogenated aromatic compound. Such compounds can be persistent in the environment and may require specific disposal methods like incineration at high temperatures to ensure complete destruction.[3]

  • Carboxylic Acid Group (-COOH): This group imparts acidic properties to the molecule.

  • Solid State: As a solid, the primary exposure risks are through inhalation of dust and direct contact with skin or eyes, which can cause severe burns and irritation upon reaction with ambient moisture.[4][5]

Given these characteristics, 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid is classified as a corrosive, acidic, organic solid and must be managed as hazardous waste.[6][7]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, adherence to stringent safety protocols is paramount.

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles used in conjunction with a full-face shield.[4][5][8]Provides maximum protection from splashes of corrosive materials and from irritating dust. A face shield alone is not adequate.[4]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber or Nitrile).[4][8][9] Always inspect gloves for integrity before use.Protects against direct skin contact, which can cause severe chemical burns.[5] Nitrile gloves should be removed immediately if contaminated.[9][10]
Body Protection A chemical-resistant lab coat or apron worn over standard laboratory attire.[4][9]Prevents contamination of personal clothing and protects the body from spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if dust generation is unavoidable and work is not in a fume hood.[8][11]Protects the respiratory tract from the corrosive effects of inhaled dust, which can react with moisture in the lungs.[4][5]

All handling and disposal preparation steps must be conducted within a properly functioning chemical fume hood to mitigate the risk of inhaling corrosive dust or vapors.[4][9]

Disposal Workflow: A Step-by-Step Protocol

The disposal of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid must be systematic and compliant with all institutional and governmental regulations. The following workflow provides a logical sequence for safe disposal.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_decision Phase 2: Waste Characterization cluster_uncontaminated Option A: Uncontaminated Waste (Small Quantities) cluster_contaminated Option B: Contaminated Waste or Large Quantities cluster_final Phase 3: Final Disposal A Step 1: Don appropriate PPE (See Table 1) B Step 2: Work inside a certified chemical fume hood A->B C Step 3: Segregate waste. Do not mix with other chemical waste streams. B->C D Is the waste contaminated with other substances? C->D E Step 4a: Prepare a cold (ice bath) basic solution (e.g., 5% sodium bicarbonate). D->E No I Step 4b: Place waste in a designated, properly labeled, and sealed hazardous waste container. D->I Yes F Step 5a: Slowly add the acid to the basic solution with constant stirring. E->F G Step 6a: Monitor pH to ensure neutralization is complete. F->G H Step 7a: Proceed to 'Phase 3: Final Disposal' G->H L Step 8: Store waste container in a designated hazardous waste accumulation area. H->L J Step 5b: Ensure container is compatible (e.g., not metal) and in secondary containment. I->J K Step 6b: Proceed to 'Phase 3: Final Disposal' J->K K->L M Step 9: Arrange for pickup by a licensed hazardous waste disposal contractor. L->M N Step 10: Complete all required waste tracking documentation (e.g., manifest). M->N

Caption: Logical workflow for the disposal of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid.

  • Preparation and Segregation:

    • Personal Protective Equipment (PPE): Before beginning, ensure you are wearing all the PPE detailed in Table 1.[6][8]

    • Ventilation: All operations must be performed in a chemical fume hood to control dust and potential fumes.[4][9]

    • Segregation: It is critical to keep this waste stream separate. Do not mix 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid with other wastes, especially incompatible materials such as oxidizers, bases (unless part of a neutralization protocol), or aqueous solutions.[12]

  • Waste Characterization and Handling:

    • Contaminated vs. Uncontaminated: Determine if the waste is pure, unused reagent or if it is contaminated with other chemicals from a reaction. This will dictate the subsequent steps.

    • Large vs. Small Quantities: For quantities greater than a few grams, direct packaging for disposal is the safest route. Neutralization should only be considered for very small, uncontaminated amounts by trained personnel.[13]

  • On-Site Neutralization (For Small, Uncontaminated Quantities ONLY):

    • Causality: The purpose of this step is to hydrolyze the highly reactive chlorosulfonyl group to the more stable sulfonic acid, and neutralize the acidic components, rendering the material less hazardous for final disposal. This is an exothermic reaction that will release corrosive fumes (HCl gas).[13]

    • Procedure:

      • Prepare a dilute basic solution, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide, in a large beaker. Place this beaker in an ice bath to manage the heat generated during the reaction.[13]

      • With constant and vigorous stirring, add the 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid slowly and in small portions to the basic solution. Never add the solution to the acid , as this can cause a violent reaction and splashing.[5][9][13]

      • Monitor the pH of the solution, ensuring it remains basic throughout the addition.

      • Once the reaction is complete (no more effervescence or heat generation) and the solution is neutralized, it must still be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) office.[13]

  • Packaging for Final Disposal (All Waste):

    • Containerization: Carefully place the solid waste (or the neutralized slurry) into a clearly labeled, sealable, and chemically compatible hazardous waste container.[6][11] Avoid metal containers, as the substance is corrosive to metals.[6]

    • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "2,4-Dibromo-5-(chlorosulfonyl)benzoic acid". Include the date of accumulation and any other information required by your institution.

    • Storage: Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials.[9] Use secondary containment to prevent the spread of material in case of a leak.[9]

  • Final Disposal:

    • Regulatory Compliance: The disposal of this material is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the EPA.[14][15]

    • Professional Disposal: Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal company.[13][16] These contractors are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations, likely through high-temperature incineration.[3][17]

    • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed to track the waste from "cradle-to-grave".[18]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Protect: Do not attempt to clean a spill without the proper PPE.[11]

  • Contain and Absorb:

    • For solid spills, carefully sweep up the material using a whisk broom and dustpan, minimizing dust generation.[11]

    • Alternatively, cover the spill with a dry, inert, non-combustible absorbent material such as sand, dry lime, or soda ash.[19] Do not use water or combustible materials like sawdust. [13][19]

  • Collect and Dispose: Place the absorbed spill material into a labeled hazardous waste container and dispose of it following the procedures outlined above.[6][11]

  • Decontaminate: Clean the spill area thoroughly.

By adhering to this comprehensive guide, you can ensure the safe, responsible, and compliant disposal of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • KAUST Health & Safety. (n.d.). Working with Corrosives Guideline.
  • Stanford Environmental Health & Safety. (2024, September 11). General Use SOP - Corrosive Materials.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Environment, Health and Safety. (n.d.). 8.9 Corrosives.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • University of Toronto. (n.d.). 10.7 Handling Procedures for Corrosive Materials.
  • MCF Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Princeton EHS. (n.d.). SECTION 7D: Corrosive Materials.
  • UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • BenchChem. (2025). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 2,4-Dichlorobenzoic acid.
  • Fisher Scientific. (2008, February 21). SAFETY DATA SHEET - Sulfuryl chloride.
  • CymitQuimica. (2023, August 1). 2,4-Dichloro-5-chlorosulfonyl-benzoic acid Safety Data Sheet.
  • Thermo Fisher Scientific. (2006, May 17). SAFETY DATA SHEET - 4-(Chlorosulfonyl)benzoic acid.
  • Thermo Fisher Scientific. (2006, May 17). Safety Data Sheet - 4-(Chlorosulfonyl)benzoic acid.
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Sdfine. (n.d.). SULPHURYL CHLORIDE Safety Data Sheet.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid.
  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid.
  • PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid.
  • Arxada. (n.d.). Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More.
  • BenchChem. (2025, December). An In-depth Technical Guide to the Physicochemical Properties of Chlorosulfonyl Compounds.
  • Princeton EHS. (n.d.). Chemical Incompatibility Chart.

Sources

Handling

Personal protective equipment for handling 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid

Topic: Personal protective equipment for handling 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid Audience: Researchers, scientists, and drug development professionals. Hazard Identification & Mechanism The Core Threat: While...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid Audience: Researchers, scientists, and drug development professionals.

Hazard Identification & Mechanism

The Core Threat: While the specific "Dibromo" derivative is a specialized intermediate, its safety profile is dictated by the chlorosulfonyl functional group (-SO₂Cl) . This moiety renders the compound a Lachrymator and Corrosive (Skin Corr. 1B) .

The Mechanism of Injury:

  • Hydrolysis: Upon contact with moisture (in air, skin, or mucous membranes), the -SO₂Cl group rapidly hydrolyzes.

  • Exothermic Release: This reaction releases Hydrochloric Acid (HCl) gas and the corresponding sulfonic acid.

  • Tissue Damage: The HCl causes immediate chemical burns, while the organic sulfonic acid component can penetrate the dermis, potentially leading to deep-tissue necrosis.

Critical Note: Treat this compound with the same rigor as its well-characterized analog, 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid. The bromine substitution increases molecular weight but does not mitigate the reactivity of the chlorosulfonyl group.

Hierarchy of Controls & Engineering

Before PPE, engineering controls form the primary barrier.

  • Primary Containment: All handling (weighing, transfer, reaction setup) must occur inside a certified chemical fume hood .

  • Atmosphere: inert gas (Nitrogen or Argon) blanketing is recommended not just for chemical yield, but to prevent atmospheric hydrolysis that generates HCl fumes.

  • Balance Location: Do not weigh this on an open benchtop. Move a micro-balance into the hood or use a tared transfer vial loaded inside the hood.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for handling >10 mg of substance.

PPE CategoryStandard RequirementTechnical Justification
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. HCl gas can bypass side shields. Goggles seal the ocular region from corrosive vapors.
Face Protection Face Shield (8-inch minimum)Required if handling >1g or during quenching. Protects the neck and face from exothermic "spitting" during hydrolysis.
Hand Protection (Splash) Double Nitrile (Minimum 5 mil outer)Nitrile provides fair splash protection but degrades upon prolonged contact with sulfonyl chlorides. Change immediately upon contamination.
Hand Protection (Immersion) Silver Shield® (Laminate) or Viton® For spill cleanup or prolonged handling. Sulfonyl chlorides can permeate standard nitrile in <15 minutes.
Body Protection Lab Coat (100% Cotton or Nomex) Avoid synthetic blends (polyester). Acid hydrolysis is exothermic; synthetics can melt into the skin upon contact with the reacting acid.
Respiratory Fume Hood (Primary) If hood unavailable (Emergency only): Full-face respirator with Acid Gas (Yellow/Olive) cartridges + P100 pre-filter.
Technical Deep Dive: Glove Permeation Logic

Why Standard Nitrile Fails: Sulfonyl chlorides are electrophilic. They can chemically degrade nitrile rubber over time, reducing the "Breakthrough Time" (BT).

  • Protocol: Use the "Double Gloving" technique with a colored indicator .

    • Inner Glove: Bright Blue Nitrile.[1][2]

    • Outer Glove: White/Purple Nitrile.[1]

    • Logic: If the inner glove color becomes visible through a tear or degradation spot in the outer glove, immediately retreat and wash.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Assess Task Scale SmallScale < 100 mg (Solid/Weighing) Start->SmallScale LargeScale > 100 mg or Solution Phase Start->LargeScale StandardPPE Standard PPE: Double Nitrile Gloves Splash Goggles Lab Coat SmallScale->StandardPPE EnhancedPPE Enhanced PPE: Face Shield + Goggles Laminate/Viton Gloves Acid Gas Resp (if outside hood) LargeScale->EnhancedPPE CheckGloves Glove Integrity Check: Inflate test before donning StandardPPE->CheckGloves EnhancedPPE->CheckGloves

Caption: Decision logic for selecting PPE based on the scale of operation and physical state of the reagent.

Operational Protocol: Safe Handling & Quenching
A. Weighing and Transfer
  • Desiccator Storage: Remove the container from the desiccator only inside the fume hood.

  • Anti-Static Gun: Use an anti-static gun on the spatula and weighing boat. Static can cause this fine powder to "jump," creating an inhalation hazard.

  • Transfer: Dissolve the solid in the reaction solvent (e.g., DCM, THF) immediately after weighing to minimize dust generation.

B. The Quenching Protocol (Disposal)

The Golden Rule: Never add water to the acid chloride. Always add the acid chloride to the quench.

Step-by-Step Quench:

  • Prepare Quench Bath: Create a slurry of Ice and Saturated Sodium Bicarbonate (NaHCO₃) or 10% Sodium Hydroxide (NaOH) in a large beaker.

  • Cooling: Ensure the quench bath is <5°C.

  • Dilution: Dilute the reaction mixture or waste residue with a non-reactive solvent (e.g., Dichloromethane).

  • Addition: Dropwise, add the diluted acid chloride solution into the stirred alkaline ice bath.

    • Observation: Expect vigorous bubbling (CO₂ release) and heat generation.

  • Validation: Check pH. It must remain basic (pH > 8). If acidic, add more base before disposal.

Visualization: Quenching Workflow

Quenching_Workflow Waste Reaction Waste (Contains -SO2Cl) Dilution Dilute with DCM/Toluene Waste->Dilution Addition Slow Addition (Waste INTO Bath) Dilution->Addition Dropwise PrepBath Prepare Ice/NaHCO3 Bath (Excess Base) PrepBath->Addition CheckPH Check pH > 8 Addition->CheckPH CheckPH->PrepBath Still Acidic (Loop) Disposal Dispose as Aqueous Chemical Waste CheckPH->Disposal Confirmed Basic

Caption: Safe quenching workflow emphasizing the "Add Waste to Base" directionality to control exothermic hydrolysis.

Emergency Response
  • Skin Contact:

    • Brush: If solid powder, gently brush off skin before wetting (to prevent activation).

    • Flush: Rinse with water for 15 minutes.

    • Neutralize: Do not apply neutralizing pastes to deep chemical burns; stick to water and seek medical aid.

  • Spill Cleanup (Solid):

    • Do not use water.[1][2][3]

    • Cover with dry sand or Vermiculite.

    • Scoop into a container and treat as hazardous waste.

    • Wipe surface with a dilute bicarbonate solution only after bulk solid is removed.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77336, 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid. (Used as safety analog for the Dibromo derivative). Retrieved from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-5-(chlorosulfonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-5-(chlorosulfonyl)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.